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Tnik-IN-7

Cat. No.: B12371582
M. Wt: 386.4 g/mol
InChI Key: FOWKPAQNTXMWQQ-UHFFFAOYSA-N
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Description

Tnik-IN-7 is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N4O2 B12371582 Tnik-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-methoxy-3-[2-(4-morpholin-4-ylanilino)-4-pyridinyl]benzonitrile

InChI

InChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26)

InChI Key

FOWKPAQNTXMWQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: Tnik-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Tnik-IN-7, a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). It details the molecular interactions, impact on key signaling pathways, and methodologies for its evaluation.

Introduction: TNIK as a Therapeutic Target

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family, a subgroup of the Sterile 20 (STE20) family.[1][2] TNIK is a critical regulator in multiple cellular processes, including cytoskeletal arrangement, cell proliferation, and differentiation.[3][4] Its significance as a therapeutic target stems from its essential role as an activator in key oncogenic and fibrotic signaling pathways.

Notably, TNIK is a pivotal component of the canonical Wnt/β-catenin signaling pathway.[5][6] It is recruited to the promoters of Wnt target genes, where it forms a transcriptional complex with T-cell factor 4 (TCF4) and β-catenin.[2][6][7] TNIK's kinase activity, specifically the phosphorylation of TCF4, is indispensable for the activation of Wnt target gene expression, which drives the proliferation of cancer cells, particularly in colorectal cancers where the Wnt pathway is frequently dysregulated due to mutations in genes like APC.[2][5][6][7]

Beyond the Wnt pathway, TNIK is implicated as an upstream regulator of the c-Jun N-terminal kinase (JNK) pathway and plays a role in the Hippo signaling pathway.[1][8][9] Its multifaceted roles have made it an attractive target for therapeutic intervention in oncology and fibrotic diseases.[5][8][10]

This compound: A Potent TNIK Inhibitor

This compound (also referred to as Compound 8 in some literature) is a potent, small-molecule inhibitor of TNIK.[11] It functions by directly targeting the kinase activity of TNIK, thereby modulating its downstream signaling functions.

Core Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site within the TNIK kinase domain.[5][8] By occupying this site, this compound prevents the binding of ATP and subsequent phosphorylation of TNIK's substrates.[5] This direct inhibition of TNIK's enzymatic function leads to the disruption of multiple downstream signaling cascades.

3.1 Inhibition of the Wnt/β-Catenin Signaling Pathway

The most well-characterized consequence of TNIK inhibition by this compound is the suppression of the Wnt/β-catenin pathway.[5] In many cancers, particularly colorectal cancer, mutations in the APC gene lead to the stabilization and nuclear accumulation of β-catenin.[12] In the nucleus, β-catenin complexes with TCF4 to drive the transcription of pro-proliferative genes. TNIK is essential for the activity of this complex.[6][7]

This compound-mediated inhibition of TNIK prevents the phosphorylation of TCF4.[2][7] This abrogation of TCF4 phosphorylation renders the TCF4/β-catenin complex transcriptionally inactive, thereby blocking the expression of Wnt target genes and suppressing cancer cell growth and proliferation.[5][6]

3.2 Modulation of Other Signaling Pathways

  • Hippo Pathway Activation: Inhibition of TNIK has been shown to activate the Hippo signaling pathway.[8] This leads to the downregulation of its downstream effectors YAP–TAZ, which are key mediators of fibrosis. This mechanism underlies the anti-fibrotic potential of TNIK inhibitors.[8]

  • JNK Pathway: As a member of the GCK family, TNIK can activate the JNK signaling pathway.[1][13] Inhibition by this compound is expected to modulate JNK signaling, which is involved in cellular responses to stress, apoptosis, and inflammation.

  • Interferon (IFN) Signaling: Recent studies suggest TNIK plays a role in regulating the IFN signaling pathway in endothelial cells.[1] TNIK depletion was found to inhibit the IFN pathway and downregulate related genes.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in both biochemical and cellular assays.

InhibitorTargetAssay TypeIC50 ValueDescriptionReference
This compound TNIKBiochemical Kinase Assay11 nMMeasures direct inhibition of purified TNIK enzyme activity.[11]
This compound TNIK-mediated TranscriptionCellular Reporter Assay26,000 nM (26 µM)Measures inhibition of TNIK-mediated TCF4/β-catenin transcription in HCT-116 human colorectal carcinoma cells using a β-lactamase reporter gene.[11]
INS018-055 TNIKBiochemical Kinase Assay7.8 nMMeasures direct inhibition of purified TNIK enzyme activity.[14]

Detailed Experimental Protocols

5.1 Protocol: Biochemical TNIK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the direct inhibitory effect of a compound on TNIK enzymatic activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][15]

  • Principle: The assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal positively correlates with kinase activity.[3]

  • Materials:

    • Recombinant purified TNIK enzyme[13]

    • Kinase Substrate: Myelin Basic Protein (MBP)[15]

    • ATP[13]

    • TNIK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[3]

    • This compound or other test compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)[15]

    • White 96-well assay plates[15]

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the kinase reaction mix containing TNIK enzyme and MBP substrate in kinase buffer.

    • Add 2.5 µL of the this compound dilution or vehicle control to the appropriate wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

5.2 Protocol: Cellular Wnt/β-Catenin Reporter Gene Assay

This assay measures the ability of this compound to inhibit Wnt pathway signaling within a cellular context.

  • Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a TCF/LEF-responsive promoter. In cells with an active Wnt pathway (like HCT-116), the TCF4/β-catenin complex binds to this promoter and drives reporter expression. An inhibitor of the pathway will reduce the reporter signal.

  • Materials:

    • HCT-116 cells (human colorectal carcinoma, APC mutant, Wnt-active)[11]

    • Appropriate cell culture medium and reagents.

    • TCF/LEF reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).

    • Transfection reagent.

    • This compound or other test compounds.

    • Luciferase or β-lactamase assay system.

  • Procedure:

    • Seed HCT-116 cells in 96-well plates.

    • Co-transfect the cells with the TCF/LEF reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase for normalization).

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure the activity of both the primary reporter (e.g., Firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) according to the manufacturer's protocol.

    • Normalize the primary reporter signal to the control reporter signal for each well.

    • Determine the IC50 value by plotting the normalized reporter activity against the log concentration of this compound.

Visualizations: Signaling Pathways and Workflows

Tnik_Wnt_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Destruction_Complex APC/Axin/GSK3β Destruction Complex FZD->Destruction_Complex Inactivates LRP LRP5/6 Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates Beta_Catenin_nuc β-catenin Proteasome Proteasome Beta_Catenin_cyto->Proteasome Ubiquitination & Degradation Beta_Catenin_cyto->Beta_Catenin_nuc Accumulates & Translocates Active_Complex Active Transcriptional Complex Beta_Catenin_nuc->Active_Complex TCF4 TCF4 TCF4->Active_Complex TNIK TNIK TNIK->TCF4 Phosphorylates (p) TNIK->Active_Complex Wnt_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Active_Complex->Wnt_Genes Activates Transcription Proliferation Cell Proliferation Wnt_Genes->Proliferation Tnik_IN_7 This compound Tnik_IN_7->TNIK INHIBITS

Figure 1: this compound Mechanism in the Wnt Signaling Pathway.

Biochemical_Assay_Workflow A 1. Prepare Reagents (TNIK Enzyme, Substrate, Buffer, ATP) C 3. Add Enzyme, Substrate, and Inhibitor to 96-well Plate A->C B 2. Prepare Serial Dilution of this compound B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) F->G H 8. Measure Luminescence G->H I 9. Data Analysis (Calculate % Inhibition & IC50) H->I Cellular_Assay_Workflow A 1. Seed HCT-116 Cells in 96-well Plates B 2. Transfect with TCF/LEF Reporter Plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat Cells with Serial Dilutions of this compound C->D E 5. Incubate for 24-48 hours D->E F 6. Lyse Cells E->F G 7. Measure Reporter Activity (e.g., Luminescence) F->G H 8. Data Analysis (Normalize Signal & Calculate IC50) G->H

References

Tnik-IN-7: A Technical Guide to its Discovery and Synthesis in the Context of TNIK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Given the limited publicly available information on the specific discovery and synthesis of this compound, this document places it within the broader context of TNIK inhibitor development, providing detailed, representative protocols and workflows based on closely related and well-documented compounds.

Discovery of TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis.[1] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes.[2] Its discovery as a drug target stems from its role as an essential activator of the Wnt signaling pathway.[3] The Wnt pathway is fundamental in cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3]

Mechanism of Action of TNIK Inhibitors

TNIK inhibitors function by binding to the ATP-binding site of the kinase domain of the TNIK enzyme.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to TNIK's downstream substrates. By blocking the kinase activity of TNIK, these inhibitors disrupt key signaling pathways implicated in disease progression.

One of the most critical pathways modulated by TNIK is the canonical Wnt/β-catenin signaling pathway.[3] TNIK is a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4). Inhibition of TNIK is expected to block the aberrant Wnt signaling that drives tumorigenesis in many cancers.

Quantitative Data for TNIK Inhibitors

The following table summarizes key quantitative data for this compound and other notable TNIK inhibitors for comparative analysis.

Compound NameOther NamesIC50 (TNIK)Molecular FormulaCAS NumberNotes
This compound Compound 811 nMC23H22N4O21417795-24-4Potent TNIK inhibitor with antitumor activity.[2]
INS018_055 Rentosertib1-12 nMNot specifiedNot specifiedAI-discovered inhibitor for fibrosis, currently in Phase II clinical trials.[4]
NCB-0846 Not specified21 nMNot specifiedNot specifiedOrally available small-molecule TNIK inhibitor with anti-Wnt activity.

Synthesis of TNIK Inhibitors: A Representative Example

Disclaimer: This is a generalized representation and not the specific synthesis for this compound.

A structure-based drug design approach is often employed to develop potent TNIK inhibitors. This typically involves the synthesis of a core scaffold, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of bis-imidazolecarboxamide derivatives, for example, involves the coupling of substituted imidazole carboxylic acids with appropriate amine building blocks.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of TNIK inhibitors. The following are representative protocols based on the characterization of well-documented TNIK inhibitors.

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro potency of a compound against the TNIK enzyme.

  • Reagents: Recombinant human TNIK enzyme, Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr kinases), test compound (e.g., this compound), and ATP.

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the test compound, TNIK enzyme, and the appropriate peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the fluorescence to determine the extent of phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high TNIK expression) to near confluence.

  • Treatment: Treat the cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble TNIK protein at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve of TNIK in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway Diagram

TNIK_Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates APC_Axin APC/Axin/ CK1 Complex Dishevelled->APC_Axin inhibits GSK3b GSK3β beta_catenin_cyto β-catenin (Cytoplasm) APC_Axin->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF4 TCF4 beta_catenin_nuc->TCF4 binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates/ activates Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits TNIK_Inhibitor_Workflow Target_ID Target Identification (e.g., AI-driven, HTS) Lead_Gen Lead Generation (e.g., this compound) Target_ID->Lead_Gen In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Lead_Gen->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., CETSA, Wnt Reporter) In_Vitro_Assay->Cell_Based_Assay Lead_Opt Lead Optimization (SAR, ADME) Cell_Based_Assay->Lead_Opt In_Vivo_Models In Vivo Efficacy Models (e.g., Xenografts, Fibrosis Models) Lead_Opt->In_Vivo_Models Preclinical_Dev Preclinical Development In_Vivo_Models->Preclinical_Dev

References

Tnik-IN-7: A Potent Inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and other diseases due to its pivotal role in modulating multiple signaling pathways, most notably the Wnt/β-catenin cascade.[1][2] Dysregulation of TNIK activity is implicated in the progression of various cancers, including colorectal cancer, by promoting cell proliferation and survival.[3][4] Tnik-IN-7 is a potent small molecule inhibitor of TNIK, demonstrating significant promise as a chemical probe for studying TNIK biology and as a lead compound for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization.

Introduction to TNIK

TNIK is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family.[5] It is a large, multi-domain protein that functions as a central node in various signaling networks. A key function of TNIK is its role as an essential activator of the canonical Wnt signaling pathway.[1][5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that drive cell proliferation and maintain a stem-like state in intestinal crypts and in colorectal cancer.[2][5][6] Given that a vast majority of colorectal cancers harbor mutations that lead to constitutive activation of the Wnt pathway, targeting a downstream effector like TNIK presents a compelling therapeutic strategy.[1]

This compound: A Potent TNIK Inhibitor

This compound (also referred to as Compound 8) is a small molecule inhibitor identified for its potent and specific inhibition of TNIK's kinase activity.[7][8]

Chemical Properties
PropertyValueReference
Chemical Formula C23H22N4O2[7]
Molecular Weight 386.4 g/mol [8]
CAS Number 1417795-24-4[7]
In Vitro Activity

This compound demonstrates potent inhibition of TNIK kinase activity in biochemical assays. The primary reported activity is its half-maximal inhibitory concentration (IC50).

AssayIC50 (nM)Reference
TNIK Kinase Assay11[7][8]

Note: As of the latest available data, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial to fully understand its specificity.

Cellular Activity

This compound has been shown to inhibit the downstream signaling of TNIK in a cellular context, specifically by targeting the Wnt/β-catenin pathway.

Cell LineAssayEffectReference
HCT116 (Human Colorectal Carcinoma)TCF4/β-catenin TranscriptionInhibition[7]

Note: Quantitative IC50 values for the anti-proliferative effects of this compound on various cancer cell lines are not yet publicly available. For reference, other potent TNIK inhibitors have demonstrated anti-proliferative activity in the nanomolar to low micromolar range in Wnt-dependent cancer cell lines.

In Vivo Data

Note: There is currently no publicly available in vivo data for this compound, including pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or efficacy in animal models of disease.

For context, another TNIK inhibitor, INS018-055, has undergone in vivo characterization, revealing a half-life of 1.22 hours in mice and 1.65 hours in dogs after intravenous administration. Oral administration in mice at 30 mg/kg resulted in a maximum concentration (Cmax) of 1010 ng/mL with a bioavailability of 44%.[8] These data for INS018-055 are provided for illustrative purposes only and are not representative of this compound.

Signaling Pathway

TNIK is a key downstream component of the canonical Wnt signaling pathway. The following diagram illustrates the central role of TNIK in this cascade.

Caption: The role of TNIK in the canonical Wnt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize TNIK inhibitors like this compound.

TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is designed to measure the kinase activity of TNIK by quantifying the amount of ADP produced.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

  • ATP solution

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.

  • Add 2 µL of TNIK enzyme solution (e.g., 30 ng per well) to each well.

  • Prepare a substrate/ATP mix containing MBP and ATP in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final concentrations should be optimized, for example, 25 µM ATP and 0.1 µg/µL MBP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

TCF/LEF Reporter Assay

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

  • HEK293T or HCT116 cells

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase normalization plasmid.

  • Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the Wnt pathway by adding Wnt3a to the media.

  • Incubate for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HCT116, DLD-1)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the preclinical evaluation of a TNIK inhibitor like this compound.

TNIK_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50, Ki) Kinase_Selectivity Kinase Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Cellular_Signaling Cellular Wnt Signaling Assay (TCF/LEF Reporter) Kinase_Selectivity->Cellular_Signaling Cell_Proliferation Cell Proliferation/Viability Assays (IC50 on Cancer Cell Lines) Cellular_Signaling->Cell_Proliferation Pharmacokinetics Pharmacokinetics (PK) (Mice, Rats) Cell_Proliferation->Pharmacokinetics Lead Compound Selection Efficacy_Models Efficacy Studies (Xenograft/Syngeneic Models) Pharmacokinetics->Efficacy_Models Pharmacodynamics Pharmacodynamics (PD) (Target Engagement in Tumors) Efficacy_Models->Pharmacodynamics End End Pharmacodynamics->End Candidate for Further Development Start Start Start->Biochemical_Assay

Caption: Preclinical evaluation workflow for a TNIK inhibitor.

Conclusion

This compound is a valuable research tool for elucidating the complex biology of TNIK. Its high potency makes it an excellent probe for in vitro studies of TNIK's role in Wnt signaling and other cellular processes. While the publicly available data on this compound is currently limited, the established importance of TNIK as a therapeutic target suggests that further investigation into this compound and similar molecules is warranted. The experimental protocols and workflows provided in this guide offer a robust framework for the continued characterization of TNIK inhibitors, which hold significant potential for the development of novel therapeutics, particularly for Wnt-driven cancers.

References

Tnik-IN-7: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis.[1] A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that plays a pivotal role as an essential activator of the Wnt signaling pathway.[2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in fibrotic diseases.[1][4] Tnik-IN-7 is a potent inhibitor of TNIK, demonstrating significant potential for therapeutic intervention by modulating the Wnt signaling cascade.[3] This technical guide provides an in-depth overview of the biological activity, targets, and methodologies associated with the characterization of this compound and related TNIK inhibitors.

Core Target: Traf2- and Nck-interacting kinase (TNIK)

TNIK is a 1360-residue protein characterized by an N-terminal kinase domain, an intermediate domain, and a C-terminal citron homology (CNH) domain.[4] Its primary role in the Wnt signaling pathway involves direct interaction with and phosphorylation of T-cell factor 4 (TCF4) when in a complex with β-catenin. This phosphorylation is a critical step for the activation of Wnt target gene transcription, which drives cell proliferation and survival.[5]

Biological Activity of this compound and Other TNIK Inhibitors

This compound is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[3] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TNIK, thereby preventing the phosphorylation of its substrates.[6] The following table summarizes the in vitro potency of this compound and other notable TNIK inhibitors.

Compound NamePrimary TargetIC50 (nM)Ki (nM)Notes
This compound TNIK 11 N/A Identified as a potent TNIK inhibitor with anti-tumor activity.[3]
NCB-0846TNIK21N/AFirst orally available small-molecule TNIK inhibitor.[7]
INS018_055 (Rentosertib)TNIK314.32Selective inhibitor in Phase II clinical trials for idiopathic pulmonary fibrosis.[7]
PF-794TNIK39N/AATP-competitive inhibitor.[7]
KY-05009TNIKN/A100ATP-competitive inhibitor.[7]
TNIK-IN-1TNIK65N/AAntitumor activity.
TNIK-IN-2TNIK1333.7N/AInvestigated for colorectal cancer.
TNIK-IN-4TNIK610N/AActive against colorectal cancer cell lines.
TNIK-IN-5TNIK50N/AInhibits Wnt signaling in cells.
TNIK-IN-6TNIK930N/AInvestigated for neurological disorders.
TNIK-IN-8TNIK6N/AOrally active with antitumor activity.
TNIK-IN-9NIK1.27N/APotent and selective NIK inhibitor.

N/A: Data not available from the searched sources.

Signaling Pathway

TNIK is a crucial downstream effector in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus. There, it forms a complex with TCF/LEF transcription factors. TNIK is recruited to this complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes such as c-Myc and Cyclin D1. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and subsequently blocks the transcription of these target genes.

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex | β-catenin β-catenin Destruction Complex->β-catenin | Ubiquitination & Degradation Ubiquitination & Degradation β-catenin->Ubiquitination & Degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc translocation TCF4 TCF4 β-catenin_nuc->TCF4 Transcription Transcription TCF4->Transcription TNIK TNIK TNIK->TCF4 P Tnik_IN_7 This compound Tnik_IN_7->TNIK | Wnt Target Genes Wnt Target Genes Transcription->Wnt Target Genes

Caption: The TNIK-Wnt Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro TNIK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of TNIK by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • This compound (or other test inhibitors)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

  • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of TNIK enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (MBP) and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the effect of TNIK inhibition on Wnt pathway activity.

Materials:

  • A human cell line with an active Wnt pathway (e.g., HCT116, HEK293T).

  • A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash).

  • A control plasmid with a non-responsive promoter (e.g., FOPflash).

  • A plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • This compound.

  • Luciferase assay reagent.

Procedure:

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization plasmid.

  • After transfection, seed the cells into a 96-well plate.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the TCF/LEF-driven luciferase activity to the control Renilla luciferase activity.

  • Determine the EC50 value by plotting the normalized luciferase activity against the inhibitor concentration.

Experimental Workflow for this compound Characterization

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, and cellular activity.

Tnik_IN_7_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation In_Vitro_Kinase_Assay In Vitro TNIK Kinase Assay (Determine IC50) Kinase_Selectivity_Profiling Kinase Selectivity Profiling (Panel of >100 kinases) In_Vitro_Kinase_Assay->Kinase_Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (ATP Competition Assay) Kinase_Selectivity_Profiling->Mechanism_of_Action Wnt_Reporter_Assay Wnt Reporter Assay (Determine EC50) Mechanism_of_Action->Wnt_Reporter_Assay Target_Phosphorylation Target Phosphorylation Assay (Western Blot for p-TCF4) Wnt_Reporter_Assay->Target_Phosphorylation Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., in CRC cell lines) Target_Phosphorylation->Cell_Viability_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) Cell_Viability_Assay->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Pharmacokinetics->Efficacy_Studies

Caption: A typical experimental workflow for the characterization of a TNIK inhibitor.

Conclusion

This compound is a potent and valuable tool compound for the study of TNIK and its role in the Wnt signaling pathway. Its high in vitro potency highlights the druggability of TNIK. The experimental protocols and workflow described herein provide a framework for the further characterization of this compound and the development of next-generation TNIK inhibitors for the treatment of cancer and fibrotic diseases. Further studies are warranted to fully elucidate the kinase selectivity profile and in vivo efficacy of this compound.

References

Investigating the Function of Tnik-IN-7 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Tnik-IN-7, a potent and selective inhibitor of TNIK, and its role in cancer cells. We will explore its mechanism of action, primarily through the disruption of the Wnt/β-catenin signaling pathway, and its impact on other cellular processes such as cytoskeletal dynamics. This document will present quantitative data on the efficacy of TNIK inhibitors, detailed experimental protocols for their characterization, and visual representations of the key signaling pathways and experimental workflows involved.

Introduction to TNIK and this compound

TNIK is a serine/threonine kinase that functions as a crucial activator of the Wnt signaling pathway.[1][2] In many cancers, particularly colorectal cancer, the Wnt pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[2] TNIK is a regulatory component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its kinase activity is essential for the activation of Wnt target genes.[2] Pharmacological inhibition of TNIK represents a promising therapeutic strategy to block Wnt signaling downstream of mutations in genes like APC, which are common in colorectal cancer.

This compound is a small molecule inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 11 nM. By targeting the kinase activity of TNIK, this compound effectively disrupts the Wnt signaling cascade, leading to the suppression of cancer cell growth. This guide will focus on the functional investigation of this compound and related TNIK inhibitors in cancer cells.

Quantitative Data Presentation

The efficacy of TNIK inhibitors has been evaluated across various cancer cell lines. While specific data for this compound is emerging, the closely related and well-characterized TNIK inhibitor, NCB-0846, provides valuable insights into the expected potency and spectrum of activity.

CompoundTargetIC50 (nM)Cell LineCancer TypeReference
This compoundTNIK11--MedChemExpress
NCB-0846TNIK21HCT116Colorectal Carcinoma[3][4]
NCB-0846TNIK-DLD-1Colorectal Carcinoma[3]
NCB-0846TNIK-SCLC-N subsetSmall Cell Lung Cancer[5]
NCB-0846TNIK-SCLC-P subsetSmall Cell Lung Cancer[5]
Compound 35bTNIK6HCT116Colorectal Carcinoma[6]

Table 1: In Vitro Potency of TNIK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of various TNIK inhibitors against the TNIK kinase and in different cancer cell lines.

CompoundCancer ModelDosageAdministrationTumor Growth InhibitionReference
NCB-0846HCT116 Xenograft100 mg/kgOral (b.i.d.)Significant suppression[1]
Compound 35bHCT116 Xenograft50 mg/kgOral (b.i.d.)Significant suppression[6]
NCB-0846 & MebendazoleMC38 & CT26 Syngeneic--Increased CD8+ T cell infiltration, enhanced anti-PD-1 efficacy[7]

Table 2: In Vivo Efficacy of TNIK Inhibitors. This table presents the anti-tumor effects of TNIK inhibitors in preclinical animal models.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and morphology.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a primary target of this compound. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1. TNIK is a critical component of this transcriptional complex, and its inhibition by this compound prevents the expression of these pro-proliferative genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Tnik_IN_7 This compound TNIK TNIK Tnik_IN_7->TNIK | TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes TNIK->TCF_LEF P Proliferation Cell Proliferation TargetGenes->Proliferation

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
The RHO/ROCK2/LIMK1 Signaling Pathway

Recent studies have implicated TNIK in the regulation of cytoskeletal organization, focal adhesion turnover, and mitosis through the RHO/ROCK2/LIMK1 pathway. This pathway plays a crucial role in cell shape, migration, and division. TNIK may influence the activity of Rho GTPases, which in turn activate ROCK2. ROCK2 then phosphorylates and activates LIMK1, leading to the phosphorylation and inactivation of cofilin, a key regulator of actin dynamics. Inhibition of TNIK by this compound can disrupt these processes, leading to altered cell morphology and reduced motility.

RHO_ROCK_Pathway Tnik_IN_7 This compound TNIK TNIK Tnik_IN_7->TNIK | Rho Rho GTPases TNIK->Rho ROCK2 ROCK2 Rho->ROCK2 LIMK1 LIMK1 ROCK2->LIMK1 P Cofilin Cofilin LIMK1->Cofilin P pCofilin p-Cofilin (inactive) Actin Actin Dynamics (Cytoskeletal Organization, Focal Adhesion Turnover, Mitosis) Cofilin->Actin pCofilin->Actin |

RHO/ROCK2/LIMK1 pathway and its regulation by TNIK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in cancer cells.

In Vitro TNIK Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant TNIK. The ADP-Glo™ Kinase Assay is a common method.

Materials:

  • Recombinant active TNIK enzyme

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[8]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) control.

  • Add 2 µl of a solution containing the TNIK enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 2 µl of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, DLD-1)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µl of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

Western Blot Analysis of Wnt Signaling Proteins

This technique is used to assess the effect of this compound on the protein levels of key components of the Wnt signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TNIK, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with this compound or vehicle control for a specified time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.[10][11]

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line (e.g., HCT116)

  • This compound formulated for oral administration

  • Vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily or twice daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.[12][13]

Experimental and Logical Workflows

Visualizing the workflow of experiments is crucial for planning and execution.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay TNIK Kinase Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MTT) (IC50 in cells) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target engagement, pathway modulation) Cell_Viability->Western_Blot Migration_Assay Migration/Invasion Assay Western_Blot->Migration_Assay Xenograft Xenograft Model (Tumor Growth Inhibition) Migration_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis (Target modulation in tumors) Xenograft->PD_Analysis Toxicity Toxicity Assessment (Body weight, histology) Xenograft->Toxicity Start Start: this compound Characterization Start->Kinase_Assay

References

An In-depth Technical Guide to TNIK-IN-7 (INS018_055/Rentosertib) for Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), INS018_055 (also known as Rentosertib), as a tool for studying fibrosis. Developed using a generative artificial intelligence (AI) platform, this first-in-class inhibitor has shown significant anti-fibrotic and anti-inflammatory properties in preclinical models and has progressed to clinical trials, making it a pivotal compound for researchers, scientists, and drug development professionals in the field.[1][2]

Introduction to TNIK as a Therapeutic Target in Fibrosis

Mechanism of Action of TNIK Inhibition

cluster_upstream Upstream Activators cluster_pathways Signaling Pathways cluster_downstream Cellular Responses TGF-β TGF-β TGF-β Pathway TGF-β Pathway TGF-β->TGF-β Pathway Wnt Wnt Wnt/β-catenin Pathway Wnt/β-catenin Pathway Wnt->Wnt/β-catenin Pathway Mechanical Stress Mechanical Stress YAP/TAZ Pathway YAP/TAZ Pathway Mechanical Stress->YAP/TAZ Pathway TNIK TNIK TGF-β Pathway->TNIK Wnt/β-catenin Pathway->TNIK YAP/TAZ Pathway->TNIK Myofibroblast Activation Myofibroblast Activation TNIK->Myofibroblast Activation ECM Deposition ECM Deposition TNIK->ECM Deposition Inflammation Inflammation TNIK->Inflammation INS018_055 TNIK Inhibitor (INS018_055) INS018_055->TNIK

Core mechanism of TNIK inhibition in fibrosis.

Key Signaling Pathways Modulated by TNIK Inhibitors

Dysregulated Wnt/β-catenin signaling is strongly implicated in the development of pulmonary fibrosis.[6][14] TNIK is an essential kinase that phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. This phosphorylation is necessary for the transcriptional activation of Wnt target genes that promote fibrosis.[2] TNIK inhibitors block this step, preventing the nuclear translocation of β-catenin and subsequent gene activation.[14][15]

Wnt_Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Nuclear Translocation TNIK TNIK TNIK->TCF/LEF Phosphorylation (Activation) Fibrotic Gene Expression Fibrotic Gene Expression TCF/LEF->Fibrotic Gene Expression INS018_055 TNIK Inhibitor INS018_055->TNIK

Inhibition of the Wnt/β-catenin pathway by a TNIK inhibitor.

The TGF-β signaling pathway is a primary driver of fibrosis in numerous organs.[6] Upon ligand binding, TGF-β receptors activate SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate the transcription of genes involved in ECM production.[5][16] There is significant crosstalk between the Wnt and TGF-β pathways.[4][5] Studies with other TNIK inhibitors, such as NCB-0846, have shown that TNIK inhibition can suppress TGF-β1-induced epithelial-to-mesenchymal transition (EMT) by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[16][17] INS018_055 has been shown to effectively ameliorate TGF-β-induced EMT and fibroblast-to-myofibroblast transition (FMT).[9]

TGF_Pathway TGF-β Ligand TGF-β Ligand TGF-β Receptors TGF-β Receptors TGF-β Ligand->TGF-β Receptors SMAD2/3 SMAD2/3 TGF-β Receptors->SMAD2/3  Phosphorylation SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Fibrotic Gene Expression Fibrotic Gene Expression SMAD Complex->Fibrotic Gene Expression Nuclear Translocation TNIK TNIK (Crosstalk) TNIK->SMAD Complex Modulation INS018_055 TNIK Inhibitor INS018_055->TNIK

Modulation of the TGF-β pathway via TNIK inhibition.

Preclinical Data and Experimental Protocols

INS018_055 has demonstrated potent anti-fibrotic effects in various cell-based assays. It causes a dose-dependent reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in lung fibroblasts treated with TGF-β.[9]

ParameterCell LineConditionValueReference
IC₅₀ (α-SMA expression) MRC-5 (lung fibroblasts)TGF-β induced27.14 nM[9]
CC₅₀ (Cytotoxicity) MRC-5 (lung fibroblasts)-84.3 µM[9]
Comparative Potency Primary IPF donor cellsTGF-β inducedMore potent anti-EMT and anti-FMT effects than nintedanib[12]

This protocol details the measurement of FMT by quantifying α-SMA expression in primary human lung fibroblasts using high-content analysis.[8]

Materials:

  • Primary human lung fibroblasts (from healthy or IPF donors)

  • Cell culture medium

  • INS018_055 (or other TNIK inhibitor)

  • Recombinant human TGF-β1

  • 4% Formaldehyde solution

  • DAPI stain

  • Primary antibody against α-SMA

  • Fluorescently labeled secondary antibody

  • High-content imaging system (e.g., IN Cell Analyzer 2200)

Procedure:

  • Cell Seeding (Day 1): Seed primary human lung fibroblasts into appropriate multi-well plates for imaging.

  • Medium Refresh (Day 3): Refresh the cell culture medium.

  • Compound Treatment (Day 5): Prepare serial dilutions of INS018_055. Add the compound to the designated wells. Include a DMSO vehicle control. Incubate for 1 hour.

  • Fibrotic Stimulation (Day 5): Treat all cells (except for negative controls) with 1.25 ng/ml of TGF-β1 to induce myofibroblast differentiation.

  • Fixation and Staining (Day 8): After 72 hours of stimulation, fix the cells with 4% formaldehyde. Permeabilize the cells and stain for α-SMA using a primary and fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content analysis system. Quantify the intensity of α-SMA staining per cell to determine the extent of FMT and the inhibitory effect of the compound.

FMT_Workflow Day1 Day 1: Seed Fibroblasts Day3 Day 3: Refresh Medium Day1->Day3 Day5_Treat Day 5: Add TNIK Inhibitor (1 hr) Day3->Day5_Treat Day5_Stim Day 5: Stimulate with TGF-β1 Day5_Treat->Day5_Stim Day8 Day 8: Fix and Stain (α-SMA, DAPI) Day5_Stim->Day8 72 hr incubation Analysis Image and Quantify (High-Content Analysis) Day8->Analysis

Experimental workflow for the FMT assay.

INS018_055 has shown anti-fibrotic and anti-inflammatory activity in multiple animal models of fibrosis, administered orally, by inhalation, or topically.[1]

Animal ModelOrganKey FindingsReference
Bleomycin-induced fibrosis LungReduced fibrosis and inflammation. Improved efficacy when combined with pirfenidone.[3][12]
Unilateral Ureteral Obstruction KidneyDemonstrated anti-fibrotic activity.[11]
Wound healing models SkinShowed anti-fibrotic effects.[11]

Clinical Development and Safety Profile

Clinical Trial PhasePopulationKey FindingsReference(s)
Phase I (NCT05154240, CTR20221542)78 Healthy VolunteersGood safety and tolerability; favorable pharmacokinetic (PK) profile.[1][10][19]
Phase IIa (NCT05938920)IPF PatientsMet primary endpoint for safety and tolerability. Showed a dose-dependent improvement in Forced Vital Capacity (FVC). Downregulation of fibrosis-associated proteins (e.g., COL1A1, FAP, FN1).[3][19]

Safety Profile: Across Phase I and IIa trials, INS018_055 was found to be generally safe and well-tolerated by both healthy individuals and IPF patients.[3][19] The successful safety profile in early clinical development supports its further investigation in larger, longer-duration trials.[19]

Conclusion

The TNIK inhibitor INS018_055 represents a significant advancement in fibrosis research. Its targeted mechanism of action, which modulates multiple pro-fibrotic signaling pathways, and its demonstrated efficacy and safety in preclinical and early clinical studies, establish it as a powerful tool for investigating the molecular underpinnings of fibrotic diseases. For researchers, this compound offers a specific and potent means to probe the role of TNIK in fibrosis and explore novel therapeutic strategies for a range of debilitating conditions.

References

TNIK-IN-7 in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK), a member of the Germinal Center Kinase (GCK) family, has emerged as a significant target in the study and potential treatment of various neurological disorders.[1] This serine/threonine kinase is highly expressed in the brain and plays a crucial role in a multitude of cellular processes including cytoskeletal organization, synaptic plasticity, and neuronal signaling.[2][3] Its involvement in key pathways such as the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling cascades positions it as a central player in neuronal development, function, and pathology.[4][5] Dysregulation of TNIK has been linked to cognitive impairments and several neurodevelopmental and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD).[6][7] This has spurred the development of small molecule inhibitors, such as TNIK-IN-7 and others, to probe its function and evaluate its therapeutic potential. This technical guide provides an in-depth overview of TNIK's role in neurological disorders, focusing on the mechanism of action of its inhibitors, preclinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

TNIK's influence on neuronal function is primarily mediated through its participation in complex signaling networks. Understanding these pathways is critical to elucidating the mechanism of action of TNIK inhibitors.

Wnt/β-catenin Signaling

TNIK is an essential activator of the canonical Wnt signaling pathway.[5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes.[5][8] This pathway is vital for neuronal proliferation, differentiation, and synaptic formation.[1] Aberrant Wnt signaling is implicated in the pathophysiology of several neurological disorders.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits APC APC Axin Axin GSK3b GSK3β Beta_Catenin_cytoplasm β-catenin Beta_Catenin_nucleus β-catenin Beta_Catenin_cytoplasm->Beta_Catenin_nucleus translocates Destruction_Complex->Beta_Catenin_cytoplasm promotes degradation TNIK TNIK TCF4 TCF4 TNIK->TCF4 phosphorylates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_Target_Genes activates transcription Beta_Catenin_nucleus->TCF4 binds

Caption: Canonical Wnt/β-catenin signaling pathway involving TNIK.

JNK Signaling Pathway

TNIK is also a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal responses to stress, axon regeneration, and neurodegeneration.[4] TNIK, along with other Ste20 kinases like MAP4K4 and MINK1, acts upstream of the dual leucine zipper kinase (DLK) to regulate stress-induced JNK activation in neurons.[4][9]

JNK_Signaling_Pathway Stress Neuronal Stress TNIK TNIK (MAP4K7) Stress->TNIK activates MAP4K4 MAP4K4 Stress->MAP4K4 activates MINK1 MINK1 (MAP4K6) Stress->MINK1 activates DLK DLK TNIK->DLK activate (redundantly) MAP4K4->DLK activate (redundantly) MINK1->DLK activate (redundantly) JNK JNK DLK->JNK activates cJun c-Jun JNK->cJun phosphorylates Neuronal_Response Axon Regeneration/ Neurodegeneration cJun->Neuronal_Response regulates

Caption: TNIK's role in the stress-induced JNK signaling pathway in neurons.

Interaction with DISC1 and GSK3β

TNIK's function in the brain is further modulated by its interaction with Disrupted-in-Schizophrenia 1 (DISC1), a genetic risk factor for several major psychiatric disorders.[10][11] DISC1 binds to the kinase domain of TNIK and inhibits its kinase activity.[10][12] This interaction is crucial for regulating the stability of key postsynaptic density proteins and synaptic activity.[10] Furthermore, studies on TNIK knockout mice have revealed a significant impact on the regulation of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in various signaling pathways implicated in mood disorders and neurodegenerative diseases.[6][7] TNIK knockout mice exhibit hyperlocomotor behavior that can be reversed by GSK3β inhibitors.[13][14]

Preclinical Data on TNIK Inhibitors

Several small molecule inhibitors of TNIK have been developed and characterized, providing valuable tools for studying its function and as potential therapeutic agents.

InhibitorIC50 / KiTarget(s)Key Findings in Neurological Context
NCB-0846 IC50 = 21 nM[1][2][3][15][16]TNIK, FLT3, JAK3, PDGFRα, TrkA, CDK2/CycA2, HGK[15][16]Orally available Wnt inhibitor; inhibits TCF4 phosphorylation.[15][16]
INS018_055 IC50 = 7.8 nM[17]TNIKPotent anti-fibrotic and anti-inflammatory effects.[18] Currently in Phase II clinical trials for idiopathic pulmonary fibrosis.[19]
KY-05009 IC50 = 9 nM, Ki = 100 nM[20][21]TNIK, MLK1[21]Inhibits TGF-β1-mediated epithelial-to-mesenchymal transition.[20][21]
Osimertinib IC50 = 151.90 nM[22]TNIK (repurposed)Identified through virtual screening as a potential TNIK inhibitor.[22]

Experimental Protocols

TNIK Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[23][24][25]

Materials:

  • Purified recombinant TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)[26]

  • ATP

  • TNIK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[23]

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test inhibitor (e.g., this compound) or DMSO (vehicle control).

  • Add the TNIK enzyme.

  • Prepare a substrate/ATP mix in TNIK Kinase Buffer and add it to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[23]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value for the inhibitor.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Inhibitor/Vehicle to 384-well Plate Start->Add_Inhibitor Add_Enzyme Add TNIK Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate (MBP) & ATP to Initiate Reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at RT (e.g., 60 min) Add_Substrate_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT (40 min) Add_ADPGlo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data

Caption: Workflow for a typical TNIK ADP-Glo™ kinase inhibition assay.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)

This protocol is used to identify proteins that interact with TNIK in neuronal cells.[27][28]

Materials:

  • Neuronal cell culture or brain tissue lysate

  • Anti-TNIK antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Lyse neuronal cells or tissue to extract proteins.

  • Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TNIK antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the TNIK-antibody-interacting protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that co-immunoprecipitated with TNIK using a protein database search algorithm.

CoIP_MS_Workflow Start Start: Neuronal Lysate Preclear Pre-clear Lysate (with Control IgG & Beads) Start->Preclear IP Immunoprecipitate with Anti-TNIK Antibody Preclear->IP Capture Capture Complexes with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Protein Complexes Wash->Elute Prepare_MS Prepare Sample for MS (Reduce, Alkylate, Digest) Elute->Prepare_MS MS_Analysis LC-MS/MS Analysis Prepare_MS->MS_Analysis Data_Analysis Identify Interacting Proteins MS_Analysis->Data_Analysis

References

Tnik-IN-7: A Technical Guide to its Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology, primarily due to its pivotal role in the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Tnik-IN-7, a potent and selective small-molecule inhibitor of TNIK, has been identified as a valuable tool for investigating the therapeutic potential of TNIK inhibition. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cell proliferation, supported by quantitative data and detailed experimental protocols.

Introduction to TNIK and its Role in Cancer

TNIK is a serine/threonine kinase that functions as a crucial downstream component of the Wnt signaling pathway.[1][2][3] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[3] TNIK is a key component of this transcriptional complex, where it phosphorylates TCF4, a necessary step for the activation of Wnt target genes.[4] In many cancers, particularly in over 90% of colorectal cancers, mutations in genes like Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the Wnt pathway, making TNIK an attractive therapeutic target.[3]

This compound: A Potent TNIK Inhibitor

This compound (also known as Compound 8) belongs to a series of 4-phenyl-2-phenylaminopyridine based compounds developed as potent and selective inhibitors of TNIK.[1] It exhibits a high affinity for the ATP-binding site of TNIK, with a biochemical half-maximal inhibitory concentration (IC50) of 11 nM.[1]

Effects of this compound on Cell Proliferation

While this compound is a potent inhibitor of the TNIK enzyme, studies have shown that its direct impact on the proliferation of Wnt-activated colorectal cancer cell lines is minimal. This suggests that the kinase activity of TNIK might be less critical for the viability of these cells than its scaffolding function in the TCF4/β-catenin transcriptional complex.[1]

However, the broader family of TNIK inhibitors has demonstrated significant anti-proliferative effects in various cancer types. For instance, the TNIK inhibitor NCB-0846 has been shown to inhibit the growth of lung squamous cell carcinoma (LSCC) cell lines, particularly those with high TNIK expression.[5] Another TNIK inhibitor, 35b, exhibited an IC50 of 2.11 μM in the HCT116 colorectal cancer cell line.[6]

Table 1: Inhibitory Activity of Various TNIK Inhibitors on Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
35bHCT116Colorectal Cancer2.11[6]

Note: Specific cellular IC50 values for this compound are not extensively published in the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of TNIK inhibitors on cell proliferation. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[7]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 10 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for an additional 48 to 72 hours.

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7]

  • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[7]

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway. Inhibition of TNIK is expected to block the phosphorylation of TCF4, thereby preventing the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin | GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->Gene_Expression TNIK TNIK TNIK->TCF4 Phosphorylation Tnik_IN_7 This compound Tnik_IN_7->TNIK | Proliferation Cell Proliferation Gene_Expression->Proliferation Nucleus Nucleus

Caption: this compound inhibits TNIK, a key activator of Wnt signaling.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_reagent Add CCK-8 or MTT reagent incubate_48_72h->add_reagent incubate_1_4h Incubate 1-4h add_reagent->incubate_1_4h read_plate Measure absorbance incubate_1_4h->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for determining cell viability upon this compound treatment.

Conclusion

This compound is a valuable pharmacological tool for probing the function of TNIK. While its direct anti-proliferative effects on Wnt-addicted colorectal cancer cell lines appear to be limited, the broader implications of TNIK inhibition in other cancer types and in combination with other therapies warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting TNIK in cancer.

References

Methodological & Application

Application Notes and Protocols for Tnik-IN-7 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-7 is a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers. By targeting TNIK, this compound effectively disrupts aberrant Wnt signaling, leading to the suppression of cancer cell growth and proliferation.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing cell viability, analyzing protein expression through Western blotting, and evaluating long-term proliferative potential via clonogenic assays.

Mechanism of Action

This compound functions by binding to the ATP-binding site of the TNIK enzyme, thereby inhibiting its kinase activity.[1][2] This prevents the phosphorylation of downstream targets, most notably the T-cell factor 4 (TCF4), a key transcription factor in the Wnt signaling pathway.[3] In a healthy cell, the Wnt pathway is tightly regulated. However, in many cancer cells, mutations in upstream components like Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the pathway.[3] This results in the accumulation of β-catenin in the nucleus, where it complexes with TCF4 to drive the transcription of genes involved in cell proliferation, survival, and differentiation.[2][3] TNIK is an essential coactivator in this process, and its inhibition by this compound effectively abrogates the transcriptional activity of the β-catenin/TCF4 complex, even in the presence of upstream mutations.[3]

Signaling Pathway

Tnik_Wnt_Signaling This compound Mechanism of Action in the Wnt Signaling Pathway cluster_wnt Wnt Pathway Activation cluster_nucleus Nuclear Events Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor LRP5/6 LRP5/6 Frizzled Receptor->LRP5/6 Dishevelled Dishevelled Frizzled Receptor->Dishevelled Destruction Complex GSK3β/Axin/APC Dishevelled->Destruction Complex Inhibits β-Catenin β-Catenin Destruction Complex->β-Catenin Phosphorylates for degradation β-Catenin_nuc β-Catenin β-Catenin->β-Catenin_nuc Translocates to Nucleus TCF4 TCF4 β-Catenin_nuc->TCF4 Wnt Target Genes Proliferation, Survival TCF4->Wnt Target Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates (Ser154) This compound This compound This compound->TNIK Inhibits

Caption: this compound inhibits TNIK, preventing TCF4 phosphorylation and subsequent transcription of Wnt target genes.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound and the related compound NCB-0846 in various contexts. This data can be used as a starting point for determining the optimal concentration for your specific cell line and experiment.

CompoundTargetAssay TypeCell LineIC50 / Effective ConcentrationReference
This compound TNIKCell-free-11 nM[4]
NCB-0846 TNIKCell-free-21 nM[2]
NCB-0846 Cell Growth2D CultureHCT116~1 µM[3]
NCB-0846 Colony FormationSoft AgarHCT116More potent than in 2D culture[5]
NCB-0846 Cell ViabilityMTS AssayMC380.38 µM[6]
NCB-0846 Cell ViabilityMTS AssayCT260.60 µM[6]
NCB-0846 Cell ViabilityMTS AssayLSCC cell lines500 nM[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 1 mL of DMSO.

  • Gently vortex or sonicate at a low frequency if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol is a general guideline. The optimal cell seeding density and incubation time should be determined empirically for each cell line.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (serial dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add MTS or CellTiter-Glo reagent Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Measure_Signal Measure absorbance (490 nm) or luminescence Incubate_1_4h->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

  • 96-well clear or opaque-walled tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution) or Luminescence-based ATP assay reagent (e.g., CellTiter-Glo)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to first dilute the 10 mM DMSO stock to an intermediate concentration in DMSO before further dilution in medium to avoid precipitation.

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • For MTS assay: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium). Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.

  • For CellTiter-Glo assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo reagent to each well in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis

This protocol allows for the assessment of this compound's effect on the Wnt signaling pathway.

Materials:

  • 6-well or 10 cm tissue culture plates

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-c-Myc, anti-Axin2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, using the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Clonogenic_Assay_Workflow Clonogenic Assay Workflow Seed_Cells Seed low density of cells in 6-well plates Allow_Adhesion Allow cells to adhere Seed_Cells->Allow_Adhesion Treat_Cells Treat with this compound for a defined period Allow_Adhesion->Treat_Cells Replace_Medium Replace with fresh, drug-free medium Treat_Cells->Replace_Medium Incubate_7_21_days Incubate for 7-21 days until colonies form Replace_Medium->Incubate_7_21_days Fix_Stain Fix with methanol/acetic acid, stain with crystal violet Incubate_7_21_days->Fix_Stain Count_Colonies Count colonies (>50 cells) Fix_Stain->Count_Colonies Calculate_SF Calculate Surviving Fraction Count_Colonies->Calculate_SF

Caption: Workflow for assessing long-term cell survival and proliferation using a clonogenic assay.

Materials:

  • 6-well tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Fixing solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (0.5% crystal violet in methanol)

Protocol:

  • Harvest and count cells, then seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound or a DMSO vehicle control. Treatment can be continuous or for a defined period (e.g., 24-48 hours), after which the drug-containing medium is replaced with fresh medium.

  • Incubate the plates for 7-21 days, depending on the growth rate of the cell line, until visible colonies of at least 50 cells are formed.[8][9]

  • Carefully remove the medium and wash the wells with PBS.

  • Fix the colonies by adding the fixing solution and incubating for 10-15 minutes.

  • Remove the fixing solution and stain the colonies with crystal violet solution for 10-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the Wnt signaling pathway in cancer and other diseases. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of cell-based assays. Researchers should optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available in vivo data for select TRAF2- and NCK-interacting kinase (TNIK) inhibitors. Notably, comprehensive in vivo dosage and administration protocols for Tnik-IN-7 (Compound 8) are not available in the reviewed literature. The following data is presented as a reference based on other well-characterized TNIK inhibitors, INS018_055 (Rentosertib) and NCB-0846. Researchers should treat this information as a guide and develop specific protocols based on their own experimental needs and in consultation with relevant literature.

Introduction

TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of diseases, including idiopathic pulmonary fibrosis (IPF) and various cancers.[1][2] TNIK is a key component of the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor, leading to the activation of Wnt target genes.[3][4] This pathway is crucial for cell proliferation and differentiation.[5] This document outlines the in vivo administration, dosage, and relevant protocols for TNIK inhibitors based on preclinical studies.

TNIK Signaling Pathway

TNIK primarily functions as a critical activator of the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor, β-catenin translocates to the nucleus and forms a complex with TCF4/LEF transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcription of Wnt target genes involved in cell proliferation, survival, and differentiation.

TNIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b | APC_Axin APC/Axin Complex Dsh->APC_Axin | beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto | APC_Axin->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 TNIK TNIK beta_catenin_nuc->TNIK Recruitment TCF4->TNIK Recruitment pTCF4 p-TCF4 TNIK->TCF4 Phosphorylation Target_Genes Target Gene Transcription pTCF4->Target_Genes Activation Tnik_IN_7 TNIK Inhibitor (e.g., this compound) Tnik_IN_7->TNIK Inhibition

Caption: Simplified TNIK Signaling in the Wnt Pathway.

In Vivo Data for TNIK Inhibitors (Representative Compounds)

As in vivo data for this compound is not publicly available, the following tables summarize data from two other TNIK inhibitors, INS018_055 and NCB-0846, to provide a reference for researchers.

Table 1: In Vivo Dosage and Administration of INS018_055 (Rentosertib)
SpeciesModelDosageAdministration RouteStudy FocusReference
MouseBleomycin-induced lung fibrosisNot specifiedOralAntifibrotic efficacy[6]
MouseCCl4-induced liver fibrosis3 and 10 mg/kg b.i.d.OralAntifibrotic and anti-inflammatory efficacy[6]
MouseGeneral Pharmacokinetics30 mg/kgOralPharmacokinetics[7]
DogGeneral Pharmacokinetics10 mg/kgOralPharmacokinetics[7]
Table 2: Pharmacokinetic Parameters of INS018_055 (Rentosertib)
SpeciesAdministrationDoseCmax (ng/mL)Tmax (h)Bioavailability (F%)Half-life (h)Clearance (mL/min/kg)Reference
MouseOral30 mg/kg10100.2544%--[7]
MouseIntravenousNot Specified---1.22123.5[7]
DogOral10 mg/kg5360.70822%--[7]
DogIntravenousNot Specified---1.6532.2[7]
Table 3: In Vivo Dosage and Administration of NCB-0846
SpeciesModelDosageAdministration RouteStudy FocusReference
MouseLung Squamous Cell Carcinoma Xenograft100 mg/kgOral Gavage (days 1, 3, 5)Radiosensitization[6]
MouseColorectal Cancer XenograftNot specifiedOralAntitumor activity[8]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for in vivo studies of TNIK inhibitors. These should be adapted for specific experimental designs.

Protocol 1: Oral Gavage Administration in Mice (Based on NCB-0846 study)

Objective: To administer a TNIK inhibitor orally to mice for efficacy studies.

Materials:

  • TNIK inhibitor (e.g., NCB-0846)

  • Vehicle (e.g., DMSO)

  • Animal feeding needles (gavage needles)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On each day of dosing, prepare a fresh solution of the TNIK inhibitor in the chosen vehicle (e.g., DMSO).

    • The concentration should be calculated based on the desired dosage (e.g., 100 mg/kg) and the average weight of the mice.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the dosing solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule:

    • Administer the TNIK inhibitor according to the planned schedule (e.g., on days 1, 3, and 5 for a short-term study).[6]

Protocol 2: General Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a TNIK inhibitor in a xenograft cancer model.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., LSCC cells) implantation 2. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment_admin 5. Treatment Administration (e.g., Oral Gavage) randomization->treatment_admin tumor_measurement 6. Tumor Volume Measurement treatment_admin->tumor_measurement endpoint 7. Study Endpoint & Tissue Collection tumor_measurement->endpoint data_analysis 8. Data Analysis (e.g., ANOVA) endpoint->data_analysis

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

While specific in vivo data for this compound is currently lacking in the public domain, the information available for other potent TNIK inhibitors like INS018_055 and NCB-0846 provides a valuable starting point for researchers. The provided data tables and generalized protocols can guide the design of future in vivo studies. It is imperative to conduct preliminary dose-ranging and toxicity studies for any new compound, including this compound, before proceeding with large-scale efficacy experiments.

References

Application Notes and Protocols for Tnik-IN-7 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis due to its crucial role in cellular signaling pathways, most notably the Wnt signaling cascade.[1][2] TNIK, a serine/threonine kinase, is a key regulator of the Wnt pathway, which is frequently dysregulated in various cancers, including colorectal cancer.[1] Inhibition of TNIK's kinase activity presents a promising strategy for therapeutic intervention. Tnik-IN-7 (also known as Compound 8) is a potent inhibitor of TNIK with an IC50 of 11 nM, demonstrating anti-tumor activity.[3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel TNIK inhibitors.

Data Presentation

The following table summarizes the quantitative data for this compound and other reported TNIK inhibitors, providing a baseline for comparison in HTS campaigns.

Compound NameTargetIC50Assay TypeReference
This compound (Compound 8) TNIK 11 nM Biochemical Kinase Assay [3]
Furan-2-carboxamide scaffold compoundTNIK0.85 µMBiochemical Kinase Assay[4]
Advanced substructure search compoundTNIK258 nMBiochemical Kinase Assay[4]
TP15TNIK14 nM (IC50), 1.2 nM (KD)ADP-Glo Kinase Assay, SPR[5]
NCB-0846TNIK-Cell-based and in vivo assays[6]
INS018_055 (Compound 4)TNIK-Enzymatic and cell-based assays[7]

Signaling Pathway

TNIK is a central node in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and form a complex with TCF/LEF transcription factors. TNIK is a crucial coactivator in this complex, phosphorylating TCF4 and thereby activating the transcription of Wnt target genes that drive cell proliferation.[1][8]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub Ubiquitination beta_catenin->Ub is ubiquitinated beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates Proteasome Proteasome Ub->Proteasome targeted for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TNIK TNIK TCF_LEF->TNIK recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription TNIK->TCF_LEF phosphorylates Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits

Caption: Canonical Wnt signaling pathway illustrating the role of TNIK and the inhibitory action of this compound.

Experimental Protocols

Biochemical High-Throughput Screening for TNIK Inhibitors using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure the kinase activity of TNIK by quantifying the amount of ADP produced during the enzymatic reaction. This compound is used as a positive control for inhibition.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[3]

  • White, opaque 384-well plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Experimental Workflow:

HTS_Workflow start Start plate_prep Prepare 384-well plate with Test Compounds and Controls (this compound, DMSO) start->plate_prep enzyme_add Add TNIK Enzyme plate_prep->enzyme_add 1 µL/well substrate_add Add Substrate/ATP Mix (MBP + ATP) enzyme_add->substrate_add 2 µL/well incubation1 Incubate at 30°C for 60 min substrate_add->incubation1 2 µL/well adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent 5 µL/well incubation2 Incubate at RT for 40 min adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent incubation2->kinase_detection_reagent 10 µL/well incubation3 Incubate at RT for 30 min kinase_detection_reagent->incubation3 read_plate Read Luminescence incubation3->read_plate data_analysis Data Analysis: - Normalize to controls - Identify hits read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a high-throughput biochemical screen for TNIK inhibitors.

Protocol:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO to be used as a positive control for inhibition (e.g., 10-point, 3-fold dilution starting from 10 µM).

    • Dispense 1 µL of each test compound, this compound dilution, or DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme Preparation:

    • Dilute the recombinant TNIK enzyme in Kinase Buffer to the desired concentration (previously determined by an enzyme titration experiment to be in the linear range of the assay).[3]

  • Substrate Mix Preparation:

    • Prepare a substrate/ATP mixture in Kinase Buffer containing MBP and ATP at their final desired concentrations (e.g., 0.1 µg/µL MBP and 25 µM ATP).[3]

  • Kinase Reaction:

    • Add 2 µL of the diluted TNIK enzyme to each well containing the compounds and controls.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is proportional to the amount of ADP generated and thus to the TNIK kinase activity.

    • Normalize the data to the controls:

      • Percent inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

    • Determine the IC50 value for this compound and any identified hits by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based High-Throughput Screening for Inhibitors of Wnt/β-catenin Signaling

This protocol describes a reporter gene assay to identify compounds that inhibit the TNIK-dependent Wnt signaling pathway in cells.

Materials:

  • DLD-1 or HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct.[9][10]

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • This compound

  • Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.[11]

  • Dual-Glo® Luciferase Assay System (Promega)

  • White, clear-bottom 96- or 384-well plates

  • Cell counter

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Experimental Workflow:

Cell_Based_HTS_Workflow start Start seed_cells Seed TCF/LEF-luciferase reporter cells in plates start->seed_cells incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_compounds Add Test Compounds and Controls (this compound) incubate_adhesion->add_compounds add_stimulus Add Wnt Pathway Activator (e.g., Wnt3a or CHIR99021) add_compounds->add_stimulus incubate_treatment Incubate for 24-48h add_stimulus->incubate_treatment luciferase_assay Perform Dual-Glo® Luciferase Assay incubate_treatment->luciferase_assay read_luminescence Read Luminescence luciferase_assay->read_luminescence data_analysis Data Analysis: - Normalize to controls - Identify hits read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based high-throughput screen for Wnt signaling inhibitors.

Protocol:

  • Cell Plating:

    • Seed the TCF/LEF-luciferase reporter cells into 96- or 384-well plates at a density that will result in 70-80% confluency at the end of the experiment.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Add the test compounds and a dilution series of this compound (as a positive control) to the cells. Include DMSO as a negative control.

  • Wnt Pathway Activation:

    • Shortly after compound addition, add Wnt3a conditioned medium or a GSK3β inhibitor to the wells to activate the TCF/LEF reporter. A set of wells should remain unstimulated to determine the basal reporter activity.

  • Incubation:

    • Incubate the plates for 24-48 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

    • Add the Dual-Glo® Luciferase Reagent to each well, which lyses the cells and provides the substrate for the firefly luciferase.

    • Measure the firefly luminescence.

    • Add the Dual-Glo® Stop & Glo® Reagent to quench the firefly luciferase reaction and provide the substrate for the Renilla luciferase (if using a dual-reporter system for normalization).

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability (determined in a parallel assay, e.g., CellTiter-Glo®).

    • Calculate the percent inhibition of Wnt signaling for each compound relative to the DMSO-treated, Wnt-stimulated control.

    • Identify hits that significantly reduce the luciferase signal without causing cytotoxicity.

    • Determine the IC50 values for this compound and any identified hits.

Conclusion

This compound is a valuable tool compound for the study of TNIK and the development of novel inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting TNIK. The quantitative data and workflows presented herein should serve as a comprehensive guide for researchers in academia and industry who are engaged in drug discovery efforts targeting the Wnt signaling pathway.

References

Protocol for Assessing Tnik-IN-7 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnik-IN-7 is a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a serine/threonine kinase that is a critical component of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[4][5] this compound has demonstrated significant inhibitory activity against TNIK with an IC50 of 11 nM.[6] This document provides detailed protocols for assessing the in vitro efficacy of this compound, focusing on its ability to inhibit TNIK kinase activity, modulate Wnt signaling, and affect cancer cell viability.

Mechanism of Action

TNIK plays a pivotal role in the activation of Wnt target genes.[2] It is recruited to the promoters of these genes where it interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[2][7][8] This phosphorylation event is essential for the transcriptional activation of Wnt target genes that drive cell proliferation and survival.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of TNIK, thereby inhibiting its kinase activity and preventing the downstream signaling cascade.[1][7]

Key Signaling Pathway: TNIK in Canonical Wnt Signaling

TNIK_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP56 LRP5/6 LRP56->Dvl Axin Axin Dvl->Axin Inactivation GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P CK1 CK1 CK1->BetaCatenin P Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF4 TCF4 BetaCatenin->TCF4 Co-activation Nucleus Nucleus BetaCatenin->Nucleus Translocation Tnik TNIK Tnik->TCF4 Phosphorylation Tnik_IN_7 This compound Tnik_IN_7->Tnik Inhibition pTCF4 p-TCF4 WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) pTCF4->WntTargetGenes Activation Cytoplasm Cytoplasm

Caption: TNIK's role in the canonical Wnt signaling pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of TNIK Inhibitors
CompoundTarget KinaseIC50 (nM)Assay MethodReference
This compoundTNIK11Not Specified[6]
NCB-0846TNIK21Not Specified[7]
INS018-055TNIK7.8Not Specified[9]
Compound 35bTNIK6Not Specified[10]
StaurosporineTNIK0.25Radiometric[11]
Table 2: Cellular Activity of TNIK Inhibitors in Cancer Cell Lines
CompoundCell LineAssayEndpointIC50 / EffectReference
NCB-0846HCT116Cell ProliferationViabilityIC50 = 2.11 µM[10]
NCB-0846LSCC cell linesCell Viability (MTS)ViabilityIC50 ~500 nM (for NCI-H520)[12]
INS018-055LX-2Gene ExpressionCOL1 and α-SMAIC50 = 63 nM and 123 nM[9]
INS018-055MRC-5Protein Expressionα-SMAIC50 = 27.14 nM[13]
shRNA-TNIKSW480ApoptosisCaspase-9/PARP-1 activationIncreased Apoptosis[14]

Experimental Protocols

In Vitro TNIK Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on TNIK kinase activity.[1][15][16]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - TNIK Enzyme - Substrate (e.g., MBP) - ATP - this compound dilutions Start->Prepare Dispense Dispense Reagents into 384-well plate: - this compound - TNIK Enzyme - Substrate/ATP mix Prepare->Dispense Incubate_Kinase Incubate at RT (60 min) Dispense->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (terminates reaction) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at RT (30 min) Add_Detection->Incubate_Detection Read Read Luminescence Incubate_Detection->Read End End Read->End

Caption: Workflow for the in vitro TNIK kinase assay.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate[11]

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Prepare the master mix containing the TNIK enzyme in kinase buffer.

  • Prepare the substrate/ATP mix containing MBP and ATP in kinase buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.[1]

  • In a 384-well plate, add 1 µl of each this compound dilution or DMSO vehicle control.

  • Add 2 µl of the TNIK enzyme master mix to each well.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Wnt/TCF Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in cells.[2][6][17][18]

Materials:

  • Cancer cell line with an active Wnt pathway (e.g., HCT116, SW480)

  • TCF/LEF luciferase reporter construct (e.g., TOPFlash)

  • Control reporter construct (e.g., FOPFlash)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TCF/LEF reporter construct and a Renilla luciferase control vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the fold change in reporter activity relative to the DMSO-treated control and determine the IC50 value for the inhibition of Wnt signaling.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.[12][19][20]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS/MTT assay kit

  • 96-well clear or opaque plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO vehicle control.

  • Incubate the cells for 72 hours.

  • Measure cell viability using the chosen assay according to the manufacturer's instructions.

  • Plot the cell viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis of Wnt Pathway Proteins

This protocol is for detecting changes in the levels and phosphorylation status of key Wnt signaling proteins following treatment with this compound.[21][22][23][24]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against:

    • Total β-catenin

    • Phospho-β-catenin (Ser33/37/Thr41)

    • Active β-catenin (non-phosphorylated at Ser37/Thr41)

    • c-Myc

    • Cyclin D1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence for β-catenin Nuclear Localization

This method visualizes the effect of this compound on the subcellular localization of β-catenin.[4][25][26][27][28]

Workflow Diagram:

IF_Workflow Start Start Seed Seed cells on coverslips Start->Seed Treat Treat with this compound Seed->Treat Fix Fix cells (e.g., 4% PFA) Treat->Fix Permeabilize Permeabilize (e.g., 0.1% Triton X-100) Fix->Permeabilize Block Block with serum Permeabilize->Block PrimaryAb Incubate with anti-β-catenin primary antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with fluorescently labeled secondary antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Counterstain Counterstain nuclei (DAPI) Wash2->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with confocal microscope Mount->Image Analyze Analyze nuclear vs. cytoplasmic fluorescence intensity Image->Analyze End End Analyze->End

Caption: Workflow for immunofluorescence analysis of β-catenin.

Materials:

  • Cancer cell line

  • Glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against β-catenin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to attach.

  • Treat the cells with this compound or DMSO for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-β-catenin antibody in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a confocal microscope and quantify the nuclear to cytoplasmic fluorescence intensity ratio to assess β-catenin translocation.[4][25]

References

Application Notes and Protocols for Tnik-IN-7 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology, primarily due to its essential role as a regulator of the Wnt/β-catenin signaling pathway.[1][2] The aberrant activation of the Wnt pathway is a key driver in a majority of colorectal cancers (>90%) and is implicated in the maintenance of cancer stem cells.[1] TNIK functions as a serine/threonine kinase that, within the nucleus, forms a complex with β-catenin and T-cell factor 4 (TCF4).[2][3][4] Through the phosphorylation of TCF4, TNIK enhances the transcriptional activation of Wnt target genes, promoting cell proliferation and survival.[3][5]

Tnik-IN-7 is a potent and specific small molecule inhibitor of TNIK, with a reported IC50 of 11 nM. Its mechanism of action involves binding to the ATP-binding site of the TNIK kinase domain, thereby preventing the phosphorylation of its downstream targets and effectively inhibiting the Wnt signaling cascade.[5] This targeted inhibition makes this compound a valuable tool for research and a promising candidate for therapeutic development, particularly for Wnt-driven malignancies.

Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the cellular organization and function of native tissues, provide a physiologically relevant platform for studying the effects of targeted therapies like this compound. This document provides detailed application notes and experimental protocols for the use of this compound in organoid culture systems.

Data Presentation

Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors
CompoundTargetIC50 (nM)Cell Line/SystemReference
This compound TNIK11Recombinant Human TNIK
NCB-0846TNIK21Recombinant Human TNIK[5]
MebendazoleTNIK-(Identified as a selective inhibitor)[4]
MebendazoleProliferation290HT-29 (colorectal adenocarcinoma)[1]
INS018-055TNIK7.8Recombinant Human TNIK[6]
Table 2: Cellular Effects of TNIK Inhibitors in 2D and In Vivo Models (Data to inform organoid studies)
CompoundModel SystemConcentrationEffectReference
NCB-0846HCT116 Xenograft90-150 mg/kg (single oral dose)Reduction in AXIN2, MYC, and CCND1 expression[7]
NCB-0846HCT116 Cells (2D)~1 µMInhibition of cell growth (IC50)[7]
NCB-0846HCT116 Cells (Soft Agar)1 µMInhibition of colony formation[7]
MebendazoleApcMin/+ Mice35 mg/kg daily56% reduction in intestinal adenomas[8]
MebendazoleHT29 Cells (2D)IC50 concentration78% induction of apoptosis after 48h[1]

Mandatory Visualizations

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin inhibits APC APC GSK3b GSK3β BetaCatenin_cyto β-catenin APC->BetaCatenin_cyto Axin->BetaCatenin_cyto CK1 CK1 GSK3b->BetaCatenin_cyto phosphorylates CK1->BetaCatenin_cyto phosphorylates Proteasome Proteasome BetaCatenin_cyto->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 pTCF4 p-TCF4 WntTargetGenes Wnt Target Genes (e.g., MYC, CCND1) TCF4->WntTargetGenes pTCF4->WntTargetGenes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits

Caption: TNIK's role in the canonical Wnt signaling pathway and its inhibition by this compound.

Organoid_Drug_Screening_Workflow Start Start: Patient-Derived or Established Organoid Line Expansion Organoid Expansion Start->Expansion Dissociation Dissociation & Cell Counting Expansion->Dissociation Seeding Seeding in Matrigel (e.g., 96-well plate) Dissociation->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (e.g., 72-96 hours) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Viability Assay (e.g., CellTiter-Glo) Analysis->Viability Imaging Imaging & Morphological Analysis Analysis->Imaging Molecular Molecular Analysis (qPCR, Western Blot) Analysis->Molecular Data Data Analysis (IC50, Dose-Response Curves) Viability->Data Imaging->Data Molecular->Data

Caption: Experimental workflow for this compound screening in organoid cultures.

Experimental Protocols

Protocol 1: Culturing and Expansion of Intestinal Organoids

This protocol provides a general guideline for the culture and expansion of intestinal organoids, which should be adapted based on the specific organoid line (e.g., colorectal cancer patient-derived organoids or normal intestinal organoids).

Materials:

  • Complete IntestiCult™ Organoid Growth Medium (or similar specialized medium)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Advanced DMEM/F12

  • Gentle Cell Dissociation Reagent

  • Tissue culture-treated plates (24- or 48-well)

  • Sterile PBS

Procedure:

  • Thawing and Initial Culture: Thaw cryopreserved organoids rapidly at 37°C. Wash with 5-10 mL of cold basal medium and centrifuge at 200-300 x g for 5 minutes.

  • Embedding in Matrix: Resuspend the organoid pellet in the required volume of liquid Basement Membrane Matrix on ice. Plate 30-50 µL domes into the center of pre-warmed culture plate wells.

  • Polymerization and Media Addition: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize. Gently add 500 µL (for 24-well) of complete organoid growth medium.

  • Culture Maintenance: Culture organoids at 37°C and 5% CO2. Replace the culture medium every 2-3 days.

  • Passaging: When organoids become large and dense with darkened lumens (typically every 7-10 days), they should be passaged. a. Aspirate the medium and add Gentle Cell Dissociation Reagent. b. Mechanically disrupt the domes and organoids by pipetting. c. Incubate at room temperature or 37°C according to the reagent manufacturer's instructions. d. Wash with basal medium and centrifuge. e. Resuspend the organoid fragments in fresh Basement Membrane Matrix and re-plate at the desired split ratio (e.g., 1:3 to 1:6).

Protocol 2: this compound Dose-Response Viability Assay in Organoids

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on organoid viability.

Materials:

  • Established intestinal organoid cultures

  • This compound (stock solution in DMSO)

  • Complete organoid growth medium

  • Basement Membrane Matrix

  • 96-well clear-bottom, black- or white-walled plates

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Organoid Preparation: Passage organoids as described in Protocol 1. Perform a single-cell or small-fragment suspension for homogenous seeding. Count the cells or fragments to ensure consistent seeding density.

  • Seeding: Seed organoids in 10 µL domes of Basement Membrane Matrix in a 96-well plate. A typical seeding density is 100-200 organoids or 2,000-5,000 cells per well. Incubate at 37°C for 20-30 minutes to solidify the domes.

  • Media Addition: Gently add 100 µL of complete organoid growth medium to each well. Allow organoids to recover and establish for 24-48 hours.

  • This compound Treatment: a. Prepare a serial dilution of this compound in complete organoid growth medium. Based on its 11 nM IC50, a suggested starting concentration range is 0.1 nM to 10 µM. b. Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control for cell death (e.g., Staurosporine at 10 µM). c. Carefully remove the existing medium and replace it with 100 µL of the medium containing the appropriate concentration of this compound or controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Viability Measurement (CellTiter-Glo® 3D): a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix vigorously on a plate shaker for 5 minutes to lyse the organoids and solubilize the matrix. d. Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence readings to the vehicle control (100% viability) and a no-cell background control (0% viability). b. Plot the normalized viability against the log of this compound concentration. c. Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.

Protocol 3: Analysis of Wnt Target Gene Expression in Organoids Treated with this compound

This protocol describes how to assess the effect of this compound on the expression of Wnt target genes in organoids using quantitative PCR (qPCR).

Materials:

  • Established intestinal organoid cultures in 24- or 48-well plates

  • This compound

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution)

  • RNA lysis buffer (e.g., Buffer RLT from Qiagen)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Wnt target genes (e.g., AXIN2, LGR5, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Organoid Culture and Treatment: Culture organoids in 24- or 48-well plates until they are well-established. Treat the organoids with this compound at a concentration around its IC50 or at a desired effective concentration (e.g., 100 nM) and a vehicle control for 24-48 hours.

  • Organoid Harvest: a. Aspirate the medium and add cold cell recovery solution to depolymerize the Basement Membrane Matrix (incubate on ice for 30-60 minutes). b. Collect the organoids and centrifuge at 300 x g for 5 minutes at 4°C. c. Wash the pellet with cold PBS.

  • RNA Extraction: a. Lyse the organoid pellet directly in RNA lysis buffer. b. Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit. c. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix. b. Run the qPCR plate on a real-time PCR machine.

  • Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. b. Compare the normalized expression levels in this compound-treated organoids to the vehicle-treated controls.

Concluding Remarks

This compound presents a powerful tool for investigating the role of the Wnt signaling pathway in both healthy and diseased organoid models. The protocols provided herein offer a framework for assessing its efficacy and mechanism of action. Researchers should optimize these protocols based on their specific organoid lines and experimental goals. The use of patient-derived organoids in conjunction with this compound holds significant promise for advancing personalized medicine strategies for Wnt-driven cancers.

References

Application Notes and Protocols for Utilizing TNIK-IN-7 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably in the Wnt signaling pathway.[1][2] TNIK functions as a key activator of Wnt target genes by phosphorylating T-cell factor 4 (TCF4), a crucial step in the transcriptional activation of the TCF4/β-catenin complex.[1][3] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, including colorectal cancer, making TNIK an attractive therapeutic target.[2][4] TNIK-IN-7 is a potent inhibitor of TNIK with significant antitumor activity.[5] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to probe TNIK function and screen for novel inhibitors.

Quantitative Data for TNIK Inhibitors

The following table summarizes the inhibitory activities of this compound and other commonly used TNIK inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for your experiments.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
This compound TNIK 11 Biochemical [5]
INS018-055TNIK7.8Biochemical[6]
Exemplified Compound [I]TNIK1-12Z-lyte Assay[7]
Exemplified Compound [II]TNIK1-12Scintillation Counting[7]
NCB-0846TNIK21Biochemical[8]
KY-05009TNIK100 (Ki)Biochemical[9]

Signaling Pathway of TNIK in Wnt Activation

TNIK plays a pivotal role in the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC | Beta_Catenin β-catenin GSK3b_Axin_APC->Beta_Catenin Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation TCF4 TCF4 Beta_Catenin_N->TCF4 Forms Complex Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 Phosphorylation (Activation) Proliferation Proliferation Wnt_Target_Genes->Proliferation Biochemical_Assay_Workflow A Prepare Reagents (TNIK, Substrate, ATP, this compound) B Add Kinase, Substrate, and this compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP (Kinase Detection Reagent) E->F G Measure Luminescence F->G Cellular_Assay_Workflow A Seed and Culture Cells B Treat Cells with this compound or DMSO A->B C Lyse Cells and Quantify Protein B->C D SDS-PAGE and Western Blot C->D E Antibody Incubation (Primary and Secondary) D->E F Chemiluminescent Detection and Imaging E->F

References

Application Notes and Protocols for Immunohistochemistry Staining with Tnik-IN-7 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) on tissues treated with Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK)[1]. TNIK is a critical serine/threonine kinase involved in multiple signaling pathways implicated in cancer and other diseases, including the Wnt, JNK, and RHO/ROCK/LIMK1 pathways[2][3][4]. These protocols are intended to assist researchers in assessing the pharmacodynamic effects of this compound by analyzing the expression and phosphorylation status of key downstream biomarkers in treated tissues.

Introduction to this compound

This compound is a small molecule inhibitor of TNIK with an IC50 of 11 nM[1]. As an essential activator of the Wnt signaling pathway, TNIK phosphorylates TCF4, a key transcription factor, leading to the activation of Wnt target genes[5][6]. By inhibiting TNIK, this compound is expected to downregulate Wnt signaling, making it a promising therapeutic agent in cancers with aberrant Wnt pathway activation[5][6]. Furthermore, TNIK's role in regulating the JNK pathway and cytoskeletal dynamics through the RHO/ROCK/LIMK1 pathway suggests that this compound may have broader effects on cell proliferation, migration, and survival[3][4].

Data Presentation

The following tables are templates designed for the systematic presentation of quantitative IHC data from this compound treated tissues. Researchers should adapt these tables to their specific experimental design and quantification methods (e.g., H-score, percentage of positive cells, or automated image analysis).

Table 1: Effect of this compound on Wnt Signaling Pathway Markers

Target ProteinTreatment GroupNMean H-score (± SD)% Positive Cells (± SD)P-value vs. Vehicle
β-catenin (nuclear) Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]
c-Myc Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]
Axin2 Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]

Table 2: Effect of this compound on Cytoskeletal and Proliferation Markers

Target ProteinTreatment GroupNMean Staining Intensity (± SD)% Positive Cells (± SD)P-value vs. Vehicle
Phospho-JNK Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]
ROCK2 Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]
LIMK1 Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]
Ki-67 Vehicle Control10[Insert Value][Insert Value]-
This compound (X mg/kg)10[Insert Value][Insert Value][Insert Value]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by TNIK and a general workflow for IHC staining of this compound treated tissues.

Tnik_Signaling_Pathways cluster_wnt Wnt Signaling Pathway cluster_rho RHO/ROCK/LIMK1 Pathway cluster_jnk JNK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL LRP5_6 LRP5/6 GSK3b GSK3β DVL->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC Axin Axin TCF4 TCF4 beta_catenin->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_Target_Genes Tnik_wnt TNIK Tnik_wnt->TCF4 Tnik_IN_7_wnt This compound Tnik_IN_7_wnt->Tnik_wnt Tnik_rho TNIK RHO RHOA/B Tnik_rho->RHO ROCK2 ROCK2 RHO->ROCK2 LIMK1 LIMK1 ROCK2->LIMK1 Actin_Cytoskeleton Actin Cytoskeleton (Focal Adhesion & Mitosis) LIMK1->Actin_Cytoskeleton Tnik_IN_7_rho This compound Tnik_IN_7_rho->Tnik_rho Tnik_jnk TNIK JNK JNK Tnik_jnk->JNK Apoptosis_Proliferation Apoptosis & Proliferation JNK->Apoptosis_Proliferation Tnik_IN_7_jnk This compound Tnik_IN_7_jnk->Tnik_jnk

Caption: TNIK Signaling Pathways Modulated by this compound.

IHC_Workflow start Tissue Collection from This compound Treated Animal fixation Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Proteolytic) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking (e.g., Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (e.g., DAB) secondary_ab->detection counterstaining Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting imaging Imaging & Quantification dehydration_mounting->imaging

Caption: General Immunohistochemistry Workflow.

Experimental Protocols

Protocol 1: Immunohistochemistry for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general procedure for IHC staining of FFPE tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each new antibody and tissue type.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • 3% Hydrogen peroxide in methanol

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat slides using a microwave, pressure cooker, or water bath according to optimized conditions (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature for at least 20 minutes.

    • Rinse slides in deionized water.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides with PBS three times for 5 minutes each.

  • Blocking Non-specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain blocking buffer from slides (do not rinse).

    • Incubate slides with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS three times for 5 minutes each.

  • Chromogenic Detection:

    • Incubate slides with DAB substrate solution until desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides in running tap water.

    • "Blue" the slides in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear slides in xylene.

    • Coverslip slides with a permanent mounting medium.

Protocol 2: Considerations for Tissues Treated with Kinase Inhibitors

When working with tissues treated with kinase inhibitors like this compound, especially when detecting phosphorylated proteins, certain precautions are necessary to preserve the phosphorylation state of the target antigens.

  • Tissue Fixation: Prompt and adequate fixation is crucial. For phospho-proteins, consider adding phosphatase inhibitors to the fixative, although this is not always necessary with rapid formalin fixation.

  • Phosphatase Inhibition: During the IHC procedure, especially in blocking and antibody dilution buffers, the addition of a phosphatase inhibitor cocktail can help preserve the phospho-epitopes.

  • Controls for Phospho-specific Antibodies: To validate the specificity of a phospho-specific antibody, a key control is to treat a parallel tissue section with a phosphatase (e.g., lambda protein phosphatase) before the primary antibody incubation step. A significant reduction or absence of staining in the phosphatase-treated section confirms the antibody's specificity for the phosphorylated target.

Protocol 3: Image Acquisition and Quantitative Analysis

Quantitative analysis of IHC staining is essential for obtaining objective and reproducible data.

  • Image Acquisition:

    • Use a high-quality light microscope with a digital camera.

    • Ensure consistent illumination, magnification, and exposure settings for all images within an experiment.

    • Capture images from multiple representative fields of view for each tissue section.

  • Quantitative Analysis Methods:

    • H-score (Histoscore): This semi-quantitative method considers both the intensity of staining and the percentage of stained cells. The H-score is calculated as: H-score = Σ (i × Pi), where 'i' is the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and 'Pi' is the percentage of cells stained at that intensity.

    • Percentage of Positive Cells: A simpler method where the number of positively stained cells is counted and expressed as a percentage of the total number of cells in the field of view.

    • Automated Image Analysis: Software platforms (e.g., ImageJ/Fiji, QuPath) can be used for more objective and high-throughput quantification of staining intensity and area. These tools allow for consistent thresholding and analysis across multiple images.

Disclaimer: These protocols provide a general framework. Researchers must optimize conditions for their specific antibodies, tissues, and experimental setup. Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.

References

Troubleshooting & Optimization

Tnik-IN-7 not showing expected results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Tnik-IN-7 in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common issues and ensure the successful application of this inhibitor.

Troubleshooting Guide

Problem: this compound is not showing the expected inhibitory effect on the Wnt signaling pathway.

This guide provides a systematic approach to troubleshooting experiments where this compound does not produce the anticipated results.

1. Compound Integrity and Handling

  • Question: How can I be sure the this compound compound is active?

    • Answer: Proper storage and handling are critical for maintaining the activity of this compound. The compound should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1][2] When preparing stock solutions, use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For dissolving, ultrasonic treatment and gentle warming up to 60°C can be applied.[1]

  • Question: What is the recommended solvent and concentration for stock solutions?

    • Answer: this compound is soluble in DMSO at a concentration of 12.5 mg/mL (32.35 mM).[1] It is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

2. Experimental Setup

  • Question: What are the optimal experimental conditions for using this compound?

    • Answer: The effective concentration of a kinase inhibitor can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model. The reported IC50 of this compound is 11 nM, which can serve as a starting point for your concentration range.[1][3]

  • Question: How long should I treat my cells with this compound?

    • Answer: The optimal treatment time will depend on the specific downstream effects you are measuring. For signaling pathway analysis (e.g., phosphorylation events), shorter incubation times (e.g., 1-6 hours) may be sufficient. For cellular endpoints like apoptosis or changes in gene expression, longer incubation times (e.g., 24-72 hours) might be necessary. A time-course experiment is recommended to determine the ideal duration for your experimental goals.

3. Readout and Data Interpretation

  • Question: My primary readout for Wnt pathway inhibition is not changing. What should I do?

    • Answer: The Wnt signaling pathway is complex, and its activity can be assessed through various readouts. If you are not observing changes in your primary endpoint, consider the following:

      • Alternative Readouts: Instead of relying on a single target, assess multiple downstream markers of the Wnt pathway. A common and reliable method is to measure the protein levels of β-catenin by Western blot.[4] Activation of the Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin. Another robust indicator of Wnt pathway inhibition is the decreased expression of Wnt target genes such as AXIN2, MYC, and CCND1, which can be measured by qPCR or Western blot.[5][6]

      • Positive and Negative Controls: Ensure your assay is working correctly by including appropriate controls. A known activator of the Wnt pathway (e.g., Wnt3a conditioned media) should be used as a positive control.[4] As a negative control, a vehicle-treated group (DMSO) is essential. For a more specific negative control, consider using a structurally similar but inactive compound if available.

  • Question: Could there be off-target effects that are confounding my results?

    • Answer: While this compound is a potent TNIK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The related inhibitor NCB-0846 has been shown to also inhibit FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2.[6][7][8] If you suspect off-target effects, consider using a secondary, structurally different TNIK inhibitor to confirm that the observed phenotype is due to TNIK inhibition. Additionally, siRNA-mediated knockdown of TNIK can be used to validate the specificity of the pharmacological inhibition.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • This compound is an ATP-competitive inhibitor of Traf2 and Nck-interacting kinase (TNIK).[1][9] TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway by phosphorylating the transcription factor TCF4, which leads to the activation of Wnt target genes.[5] By inhibiting TNIK, this compound prevents TCF4 phosphorylation, thereby suppressing Wnt-dependent gene transcription and cellular proliferation.[5][6]

  • Q2: In which cell types are the effects of this compound expected to be most pronounced?

    • The effects of this compound are expected to be most significant in cell lines with aberrant Wnt signaling, which is a common driver in various cancers, particularly colorectal cancer.[5] Cells that are highly dependent on the Wnt pathway for their growth and survival are more likely to be sensitive to TNIK inhibition.

  • Q3: What are the known IC50 values for this compound and related compounds?

    • The following table summarizes the in vitro potency of this compound and a related, well-characterized TNIK inhibitor, NCB-0846.

CompoundTargetIC50 (nM)
This compound TNIK11
NCB-0846 TNIK21
  • Q4: Are there any known issues with the stability of this compound in cell culture media?

Experimental Protocols

Western Blot for β-catenin Levels

This protocol provides a general framework for assessing the effect of this compound on β-catenin protein levels, a key indicator of Wnt pathway activity.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO). Include a positive control if applicable (e.g., Wnt3a conditioned media). Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Tnik_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex Beta_Catenin β-catenin TCF4 TCF4 Beta_Catenin->TCF4 Binds Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TNIK TNIK TCF4->TNIK Recruits Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF4->Wnt_Target_Genes Activates Transcription TNIK->TCF4 Phosphorylates (activates) Tnik_IN_7 This compound Tnik_IN_7->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Not Showing Expected Results Check_Compound Step 1: Verify Compound Integrity - Correct storage? - Fresh DMSO used? - Proper dissolution? Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol - Optimal cell density? - Appropriate dose range? - Sufficient treatment time? Check_Compound->Check_Protocol Compound OK Contact_Support Contact Technical Support Check_Compound->Contact_Support Compound Issue Check_Readout Step 3: Evaluate Readout System - Positive/Negative controls working? - Using multiple downstream markers? (e.g., β-catenin, AXIN2) Check_Protocol->Check_Readout Protocol OK Check_Protocol->Contact_Support Protocol Issue Consider_Off_Target Step 4: Consider Off-Target Effects - Concentration too high? - Validate with siRNA or a different inhibitor? Check_Readout->Consider_Off_Target Readout OK Check_Readout->Contact_Support Readout Issue Success Problem Resolved Consider_Off_Target->Success On-Target Effect Confirmed Consider_Off_Target->Contact_Support Off-Target/Unexplained

Caption: A logical workflow for troubleshooting unexpected this compound experimental results.

References

Technical Support Center: Optimizing Tnik-IN-7 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tnik-IN-7 in their experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Traf2 and Nck-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[2][3] By inhibiting the kinase activity of TNIK, this compound disrupts the Wnt signaling cascade, which is often aberrantly activated in various cancers, including colorectal cancer.[2][4] This inhibition prevents the phosphorylation of downstream targets like T-cell factor 4 (TCF4), a key step in the activation of Wnt target genes that promote cell proliferation and survival.[3][5]

2. What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

3. What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 11 nM for the purified TNIK enzyme. In a cell-based assay measuring the inhibition of TCF4/β-catenin transcription in HCT-116 cells, the IC50 was found to be 26,000 nM (26 µM) .

4. Does this compound have known off-target effects?

While this compound is a selective inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. The structurally similar TNIK inhibitor NCB-0846 has been shown to inhibit other kinases such as FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK at a concentration of 0.1 µM.[4] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.

5. How can I minimize the risk of inconsistent results in my experiments?

Inconsistent results with Wnt pathway inhibitors can arise from several factors. To ensure reproducibility, it is important to:

  • Maintain consistent cell culture conditions: Use the same passage number of cells, seeding density, and media composition for all experiments.

  • Properly handle the inhibitor: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.

  • Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Use appropriate controls: Include both positive and negative controls to validate your assay and ensure the observed effects are specific to TNIK inhibition.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

TroubleshootingWorkflow cluster_start cluster_symptoms cluster_causes cluster_solutions Start Problem Encountered NoEffect No or Weak Inhibitory Effect Start->NoEffect HighToxicity High Cell Toxicity or Death Start->HighToxicity InconsistentResults Inconsistent Results Between Experiments Start->InconsistentResults Concentration Suboptimal Concentration NoEffect->Concentration Is the concentration appropriate? Solubility Poor Solubility or Degradation NoEffect->Solubility Is the inhibitor stable? CellHealth Poor Cell Health or High Passage Number NoEffect->CellHealth Are the cells healthy? AssayIssue Assay-Specific Issues NoEffect->AssayIssue Is the assay working correctly? HighToxicity->Concentration Is the concentration too high? HighToxicity->Solubility Is the solvent toxic? OffTarget Off-Target Effects HighToxicity->OffTarget Are there off-target effects? InconsistentResults->Solubility Is the inhibitor stock consistent? InconsistentResults->CellHealth Are the cell conditions consistent? InconsistentResults->AssayIssue Is the assay protocol consistent? DoseResponse Perform Dose-Response Curve (e.g., 10 nM - 30 µM) Concentration->DoseResponse FreshStock Prepare Fresh Stock and Dilutions Solubility->FreshStock TitrateDMSO Titrate DMSO Concentration Solubility->TitrateDMSO Check solvent toxicity CheckCells Check Cell Viability and Passage Number CellHealth->CheckCells LowerConcentration Lower Concentration and/or Incubation Time OffTarget->LowerConcentration ValidateAssay Validate Assay with Positive/Negative Controls AssayIssue->ValidateAssay

Caption: Troubleshooting workflow for this compound experiments.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of TNIK Inhibitors

CompoundTargetAssayCell LineIC50 / CC50Reference
This compound TNIK (enzyme)Enzymatic Assay-11 nM
This compound TCF4/β-cateninReporter AssayHCT-11626 µM
INS018-055 TNIK (enzyme)Enzymatic Assay-7.8 nM[6]
INS018-055 COL1 expressionCellular AssayLX-263 nM[6]
INS018-055 α-SMA expressionCellular AssayLX-2123 nM[6]
INS018-055 CytotoxicityCellular AssayLX-2748.08 µM[6]
NCB-0846 TNIK (enzyme)Enzymatic Assay-21 nM

Experimental Protocols

Western Blot Analysis of TCF4 Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of TCF4, a direct substrate of TNIK.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT-116, DLD-1) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated TCF4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against total TCF4 and a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT or similar)

This protocol outlines a method to determine the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with various concentrations of this compound (e.g., a range from 10 nM to 100 µM) and a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto promotes degradation of BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates to TCF4 TCF4 BetaCatenin_nuc->TCF4 binds to WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->WntTargetGenes activates transcription of TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep cluster_treatment cluster_analysis cluster_results PrepareCells Prepare Cells (Seed and Culture) TreatCells Treat Cells with Dose Range of this compound PrepareCells->TreatCells PrepareInhibitor Prepare this compound Stock and Working Solutions PrepareInhibitor->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate ViabilityAssay Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay WesternBlot Western Blot (p-TCF4, Total TCF4) Incubate->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR for Wnt Targets) Incubate->GeneExpression DoseResponseCurve Generate Dose-Response Curve & Determine IC50 ViabilityAssay->DoseResponseCurve ProteinLevels Analyze Protein Expression Levels WesternBlot->ProteinLevels mRNALevels Analyze mRNA Expression Levels GeneExpression->mRNALevels

References

Tnik-IN-7 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tnik-IN-7. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[1] By inhibiting TNIK, this compound can modulate downstream signaling cascades involved in cell proliferation, differentiation, and other physiological and pathological processes.

Q2: What are the known or potential off-target effects of this compound?

As of the latest available data, a specific and comprehensive off-target profile for this compound has not been publicly released. However, based on the analysis of other known TNIK inhibitors, researchers should be aware of potential cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets.

For instance, the TNIK inhibitor NCB-0846 has been shown to also inhibit FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and cyclin-dependent kinase 2 (CDK2)/cyclin A2.[2][3] Additionally, some TNIK inhibitors have shown activity against Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[4] Therefore, it is advisable to consider these as potential off-targets for this compound until a specific selectivity profile is available.

Conversely, some TNIK inhibitors, such as INS018-055, have been reported to be highly selective, showing no significant activity against a panel of 78 other proteins.[5] This highlights the variability in selectivity among different TNIK inhibitor scaffolds.

Troubleshooting Guide

Q3: I am observing unexpected phenotypes in my cellular assays that may be due to off-target effects. How can I investigate this?

If you suspect off-target effects are influencing your results, a systematic approach is necessary to identify the cause. Here are the recommended steps:

  • Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.

  • Use a Structurally Unrelated TNIK Inhibitor: If possible, repeat key experiments with a different, structurally distinct TNIK inhibitor. If the phenotype persists, it is more likely to be an on-target effect of TNIK inhibition.

  • Kinome Profiling: To definitively identify off-targets, perform a comprehensive kinase selectivity profiling assay. This involves screening this compound against a large panel of kinases to identify any unintended interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context. A significant thermal shift of TNIK upon this compound treatment would confirm on-target binding. The absence of a shift for a suspected off-target protein would suggest it is not a direct target in the cellular environment.

Q4: How can I mitigate potential off-target effects in my experiments?

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.

  • Use of Negative Controls: A diastereomer of a kinase inhibitor, which is structurally similar but has significantly weaker activity against the primary target, can serve as an excellent negative control to distinguish on-target from off-target effects.[2]

  • Genetic Knockdown/Knockout: To confirm that the observed phenotype is due to TNIK inhibition, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TNIK expression. The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.

  • Rescue Experiments: In a TNIK knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various TNIK inhibitors against TNIK, providing a comparative view of their potency.

InhibitorTNIK IC50 (nM)Reference
This compound (Compound 8) 11
NCB-0846 21[6]
INS018-055 7.8[5]
PF-794 39[6]
TNIK inhibitor X 9[6]
Compound 35b 6[7]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 value of this compound against TNIK or a panel of kinases.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ATP solution

  • Peptide substrate for TNIK (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the this compound serial dilution or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of a solution containing the TNIK enzyme and the peptide substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Add 4 µL of ATP solution (at a concentration close to the Km for TNIK, if known) to each well to start the reaction.

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm that this compound directly binds to TNIK in a cellular environment.[8][9][10]

Materials:

  • Cell line of interest expressing TNIK

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-TNIK antibody

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with this compound at a desired concentration (e.g., 10x the cellular IC50) and another set with an equivalent volume of DMSO.

    • Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-TNIK antibody.

  • Data Analysis:

    • Quantify the band intensities for TNIK at each temperature for both the this compound treated and DMSO-treated samples.

    • Plot the percentage of soluble TNIK relative to the unheated control against the temperature.

    • A shift in the melting curve to a higher temperature for the this compound-treated samples indicates stabilization of TNIK upon compound binding, confirming target engagement.

Visualizations

TNIK Signaling Pathway

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF TNIK TNIK TNIK->TCF_LEF Phosphorylates (co-activator) Tnik_IN_7 This compound Tnik_IN_7->TNIK Inhibits Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Caption: Simplified TNIK signaling in the canonical Wnt pathway.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Lowest_Dose Use Lowest Effective Concentration Dose_Response->Lowest_Dose Kinome_Screen Kinome-wide Selectivity Screen Lowest_Dose->Kinome_Screen CETSA Cellular Thermal Shift Assay (CETSA) Lowest_Dose->CETSA Identify_Off_Targets Identify Potential Off-Targets Kinome_Screen->Identify_Off_Targets Confirm_On_Target Confirm On-Target Engagement CETSA->Confirm_On_Target Genetic_Validation Genetic Validation (siRNA/CRISPR) Identify_Off_Targets->Genetic_Validation Confirm_On_Target->Genetic_Validation Validate_Phenotype Validate Phenotype Correlation Genetic_Validation->Validate_Phenotype Conclusion Attribute Phenotype to On-Target or Off-Target Effect Validate_Phenotype->Conclusion

References

Troubleshooting Tnik-IN-7 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing insolubility issues with Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK).

Troubleshooting Guide & FAQs

This section addresses common questions and problems encountered during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving properly in DMSO. What should I do?

A1: this compound can be challenging to dissolve. Here are several steps you can take to improve its solubility:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many small molecules, including this compound. Always use newly opened, high-purity, anhydrous DMSO for preparing your stock solutions.

  • Apply Sonication: Place your vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves will help to break up any clumps of powder and facilitate dissolution.

  • Gentle Warming: Gently warm the solution to 37-60°C.[1][2] This can increase the kinetic energy of the solvent and solute molecules, promoting solubility. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Intermittent vortexing can also help to mechanically agitate the solution and aid in dissolving the compound.

Q2: I've managed to dissolve the this compound, but it precipitates out of solution when I dilute it in my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are some tips to minimize precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a smaller volume of cell culture medium, and then add this intermediate dilution to your final culture volume.

  • Rapid Mixing: When adding the this compound stock solution to your aqueous medium, ensure rapid and thorough mixing. Pipette up and down or gently vortex immediately after adding the compound to prevent localized high concentrations that can lead to precipitation.

  • Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.

Q3: What is the recommended maximum concentration for a this compound stock solution in DMSO?

A3: Based on available data, a stock solution of 12.5 mg/mL (32.35 mM) in DMSO can be achieved with the aid of ultrasonication and warming.[1][2] It is recommended to start with this concentration and adjust as needed for your specific experimental requirements.

Q4: How should I store my this compound stock solution to prevent it from coming out of solution?

A4: To maintain the integrity and solubility of your this compound stock solution, follow these storage guidelines:

  • Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

  • Storage Temperature: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in DMSO.

SolventConcentration (mg/mL)Molar Concentration (mM)Method to Aid Dissolution
DMSO12.532.35Ultrasonic and warming to 60°C

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound (Molecular Weight: 386.45 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Ultrasonic bath

    • Water bath or heat block

  • Procedure:

    • Weigh out 3.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 10-15 minutes, with intermittent vortexing.

    • Once the solution is clear, allow it to cool to room temperature.

    • Prepare single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

This compound Troubleshooting Workflow

G start This compound Insolubility Issue check_dmso Is DMSO new and anhydrous? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO check_dmso->use_new_dmso No apply_energy Apply sonication and gentle warming (37-60°C) check_dmso->apply_energy Yes use_new_dmso->apply_energy check_dissolved Is the compound dissolved? apply_energy->check_dissolved precipitation Precipitation upon aqueous dilution? check_dissolved->precipitation Yes fail Consult Technical Support check_dissolved->fail No dilution_protocol Follow proper dilution protocol: - Serial dilutions - Rapid mixing - Final DMSO < 0.5% precipitation->dilution_protocol Yes success Solution Ready for Experiment precipitation->success No dilution_protocol->success

Caption: A flowchart for troubleshooting this compound solubility issues.

TNIK Signaling Pathway

Traf2- and Nck-interacting kinase (TNIK) is a crucial component of the Wnt signaling pathway, which is often aberrantly activated in cancers like colorectal cancer.[4][5] TNIK functions as a downstream activator in the pathway.[6] In the nucleus, TNIK interacts with the β-catenin/TCF4 complex and phosphorylates TCF4, leading to the transcription of Wnt target genes that promote cell proliferation.[4][7] this compound acts as an inhibitor of TNIK, thereby blocking this signaling cascade and exhibiting antitumor activity.[1][8]

TNIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 Forms Complex Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Activates Tnik_IN_7 This compound Tnik_IN_7->TNIK Inhibits Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Caption: The role of TNIK in the canonical Wnt signaling pathway.

References

Tnik-IN-7 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and handling of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this compound in your experiments.

Stability and Storage

Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

ParameterRecommendationCitation
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)[1]
Stock Solution Storage Temperature -80°C for up to 6 months or -20°C for up to 1 month.[1]
Working Solution Stability Data not available. It is recommended to prepare fresh working solutions in aqueous buffer or cell culture media for each experiment.
Freeze-Thaw Cycles Minimize freeze-thaw cycles of the stock solution. Aliquoting is recommended.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide addresses common problems and provides potential solutions.

IssuePotential CauseRecommended Action
Low or no inhibitory activity Compound Degradation: Improper storage of stock solution or instability of working solution.Ensure stock solutions are stored at the recommended temperatures. Prepare fresh working solutions immediately before use.
Incorrect Concentration: Errors in dilution calculations.Double-check all calculations for preparing working solutions from the stock.
Cell Culture Issues: High cell density or presence of serum proteins that may bind to the inhibitor.Optimize cell seeding density. Consider reducing serum concentration if significant protein binding is suspected, though this may affect cell health.
Precipitation in cell culture media Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor aqueous solubility.Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to maintain cell health and compound solubility.[2][3] Prepare working dilutions by adding the DMSO stock directly to the media with vigorous mixing.
Inconsistent results between experiments Variability in Compound Handling: Inconsistent preparation of working solutions or timing of treatment.Standardize the experimental protocol. Ensure working solutions are prepared fresh and used consistently across all experiments.
Cell Line Variability: Different cell lines may have varying sensitivity to this compound.Characterize the IC50 of this compound in your specific cell line.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my this compound working solution for cell-based assays?

A1: It is recommended to dilute your DMSO stock solution of this compound directly into your pre-warmed cell culture medium to the final desired concentration. Add the DMSO stock to the medium and mix thoroughly to ensure homogeneity and minimize precipitation. The final concentration of DMSO should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cellular stress.[2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: Can I store my this compound working solution in aqueous buffer or cell culture media?

A2: There is no specific stability data available for this compound in aqueous solutions. Small molecule kinase inhibitors can be unstable in aqueous environments. Therefore, it is best practice to prepare fresh working solutions for each experiment to ensure consistent activity.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK). TNIK is a key component of the canonical Wnt/β-catenin signaling pathway. By inhibiting TNIK, this compound can block the phosphorylation of T-cell factor 4 (TCF4), a critical step for the transcription of Wnt target genes that are often implicated in cancer cell proliferation.[4][5]

Q4: Are there known off-target effects of this compound?

A4: While this compound is a potent TNIK inhibitor, like many kinase inhibitors, the possibility of off-target effects exists due to the conserved nature of the ATP-binding pocket in kinases.[6] It is advisable to consult kinome profiling data if available or consider using multiple inhibitors with different scaffolds to confirm that the observed phenotype is due to TNIK inhibition.

Experimental Protocols & Visualizations

To further assist in your experimental design, below are diagrams illustrating key concepts related to this compound.

Tnik_IN_7_Preparation_Workflow Experimental Workflow: this compound Solution Preparation cluster_storage Stock Solution cluster_preparation Working Solution Preparation cluster_application Application stock This compound in DMSO storage Store at -80°C (6 mo) or -20°C (1 mo) stock->storage dilution Dilute DMSO stock directly into pre-warmed media stock->dilution Use Freshly mixing Vortex/mix thoroughly dilution->mixing cell_culture Add to cell culture (final DMSO ≤ 0.5%) mixing->cell_culture control Include vehicle control (DMSO only) cell_culture->control

Caption: Workflow for preparing this compound working solutions.

Wnt_Signaling_Pathway_Inhibition Simplified Wnt Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for Beta_Catenin_Degradation β-catenin Degradation Beta_Catenin->Beta_Catenin_Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N accumulates and translocates TCF4 TCF4 Beta_Catenin_N->TCF4 TNIK TNIK TCF4->TNIK Gene_Transcription Wnt Target Gene Transcription TNIK->Gene_Transcription phosphorylates TCF4 to activate Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits

Caption: this compound inhibits TNIK in the Wnt pathway.

References

Technical Support Center: Tnik-IN-7 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Tnik-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK), with an IC50 of 11 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the canonical Wnt signaling pathway.[2][3] By inhibiting TNIK, this compound can block the phosphorylation of TCF4, a key transcription factor in the Wnt pathway, thereby suppressing the expression of Wnt target genes that are critical for the proliferation and survival of certain cancer cells.[3] Dysregulation of the Wnt signaling pathway is a hallmark of various cancers, making TNIK an attractive therapeutic target.[2]

Q2: What are the potential therapeutic applications of this compound?

Q3: What is a typical starting dose for a TNIK inhibitor in a mouse model?

A3: While specific in vivo data for this compound is limited, studies with other potent TNIK inhibitors can provide guidance. For example, the TNIK inhibitor INS018_055 has been administered orally to mice at doses of 3, 10, or 30 mg/kg twice daily (BID).[8] Another TNIK inhibitor, NCB-0846, was administered daily by oral gavage at 40 or 80 mg/kg BID in a mouse xenograft model.[9] A starting dose in this range, coupled with a thorough dose-escalation study, is recommended.

Q4: How should I prepare this compound for oral administration in mice?

A4: this compound, like many kinase inhibitors, is likely to be poorly soluble in water.[10][11] A common approach for formulating such compounds for oral gavage in preclinical studies is to create a suspension. A widely used vehicle for the TNIK inhibitor NCB-0846 is a mixture of DMSO, polyethylene glycol 400 (PEG400), and a 30% solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 10:45:45 volume ratio.[9] Another common vehicle for oral administration of poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween 80.[12][13] It is crucial to establish a vehicle control group in your experiments to account for any effects of the formulation itself.[14]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Issue 1: Suboptimal or Lack of Efficacy
Possible Cause Troubleshooting Step
Inadequate Dosing The administered dose may be too low to achieve a therapeutic concentration at the target site. Solution: Conduct a dose-response study to determine the optimal dose. Monitor for signs of toxicity at higher doses.[15]
Poor Bioavailability This compound may have low oral bioavailability due to poor solubility or first-pass metabolism.[10][16] Solution: Optimize the formulation to enhance solubility and absorption. Consider using lipid-based formulations or preparing a lipophilic salt of the compound.[6][16]
Rapid Metabolism/Clearance The compound may be rapidly metabolized and cleared from circulation, leading to insufficient target engagement. Solution: Analyze the pharmacokinetic profile of this compound in your animal model to determine its half-life. Adjust the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations.[15]
Target Engagement Issues The inhibitor may not be reaching its intracellular target in sufficient concentrations. Solution: Perform pharmacodynamic studies to confirm target engagement in tumor or target tissues. This can be done by measuring the phosphorylation status of downstream targets of TNIK, such as TCF4.[3]
Tumor Model Resistance The chosen cancer cell line or animal model may not be dependent on the Wnt/TNIK signaling pathway for survival. Solution: Confirm the expression and activation of the Wnt pathway in your model system before initiating in vivo studies.
Issue 2: Toxicity and Adverse Effects
Possible Cause Troubleshooting Step
On-Target Toxicity Inhibition of TNIK in normal tissues may lead to adverse effects. Solution: Reduce the dose or dosing frequency. Closely monitor the health of the animals, including body weight and general behavior.[3]
Off-Target Effects This compound may inhibit other kinases, leading to unexpected toxicity. For example, the related TNIK inhibitor NCB-0846 has been shown to inhibit other kinases like FLT3 and JAK3.[2][3] Solution: If possible, test this compound against a panel of kinases to determine its selectivity profile. If off-target effects are suspected, it may be necessary to use a more selective inhibitor if available.
Vehicle Toxicity The formulation vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO.[2][14] Solution: Always include a vehicle-only control group. If toxicity is observed in this group, consider alternative, less toxic vehicles such as aqueous suspensions with CMC or lipid-based formulations.[1][12]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for TNIK inhibitors, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay
This compoundTNIK11Not specified
NCB-0846TNIK21Inhibits TCF/LEF transcriptional activity in colorectal cancer cells.[3]
INS018_055TNIK31Reduces α-SMA expression in lung fibroblasts.[17]

Table 2: Preclinical In Vivo Data for TNIK Inhibitors in Mice

CompoundAnimal ModelDoseAdministration RouteVehicleKey Finding
NCB-0846HCT116 Xenograft40 or 80 mg/kg BIDOral GavageDMSO/PEG400/30% HP-β-CD (10:45:45)[9]Suppressed tumor growth.[18]
INS018_055Bleomycin-induced lung fibrosis3, 10, or 30 mg/kg BIDOral GavageNot specifiedReduced lung fibrosis.[8]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol is a general guideline based on studies with other TNIK inhibitors and should be adapted and optimized for your specific experimental needs.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice) for xenograft studies.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final dosing solution, prepare a vehicle of PEG400 and a 30% aqueous solution of HP-β-CD.

    • On each dosing day, prepare the final formulation by adding the this compound stock solution to the PEG400/HP-β-CD mixture to achieve the desired final concentration and a vehicle composition of approximately 10% DMSO, 45% PEG400, and 45% HP-β-CD solution.

    • Ensure the final formulation is a homogenous suspension.

  • Dosing:

    • Administer this compound or the vehicle control to the respective groups via oral gavage.

    • A typical dosing volume for mice is 5-10 mL/kg.

    • Dosing frequency can be once or twice daily, depending on the pharmacokinetic profile of the compound.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualizations

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Axin_Complex Axin/APC/GSK3β Complex Dishevelled->Axin_Complex Inhibition Beta_Catenin β-catenin Axin_Complex->Beta_Catenin Degradation TCF4 TCF4 Beta_Catenin->TCF4 Activation Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes TNIK TNIK TNIK->TCF4 Phosphorylation (Activation) Tnik_IN_7 This compound Tnik_IN_7->TNIK Inhibition Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Caption: this compound inhibits TNIK, a key activator of the Wnt signaling pathway.

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., Xenograft) start->animal_model formulation Prepare this compound Formulation animal_model->formulation dosing Administer this compound (Oral Gavage) formulation->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring analysis Endpoint Analysis (Tumor Weight, PD) monitoring->analysis end End analysis->end

Caption: A general experimental workflow for assessing this compound in vivo efficacy.

Troubleshooting_Logic start Suboptimal In Vivo Efficacy? check_dose Is the dose optimal? start->check_dose Yes check_bioavailability Is bioavailability adequate? check_dose->check_bioavailability Yes increase_dose Action: Increase Dose (Dose-Response Study) check_dose->increase_dose No check_target_engagement Is the target engaged? check_bioavailability->check_target_engagement Yes optimize_formulation Action: Optimize Formulation (e.g., lipid-based) check_bioavailability->optimize_formulation No check_model Is the model appropriate? check_target_engagement->check_model Yes pd_analysis Action: Conduct PD Analysis (e.g., p-TCF4 levels) check_target_engagement->pd_analysis No validate_model Action: Validate Model (Wnt Pathway Activation) check_model->validate_model No success Efficacy Improved increase_dose->success optimize_formulation->success pd_analysis->success validate_model->success

Caption: A logical flowchart for troubleshooting suboptimal in vivo efficacy of this compound.

References

Technical Support Center: Addressing Tnik-IN-7 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity associated with the TNIK inhibitor, Tnik-IN-7, in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), with an in vitro IC50 of 11 nM for the enzyme.[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the canonical Wnt signaling pathway.[2] It does so by forming a complex with β-catenin and T-cell factor 4 (TCF4) in the nucleus, leading to the transcription of Wnt target genes.[3][4] Inhibition of TNIK is expected to block this pathway, which is often aberrantly activated in various cancers, particularly colorectal cancer.[2][3] TNIK also regulates other signaling pathways, including the JNK, NF-κB, and AKT pathways, and is involved in cytoskeletal organization.[4][5][6]

Q2: Why am I observing high levels of cytotoxicity with this compound in my cell line?

High cytotoxicity is an expected outcome of effective TNIK inhibition in cancer cell lines that are dependent on the Wnt signaling pathway for their proliferation and survival.[4] TNIK has been identified as a pro-survival factor, and its depletion or inhibition can lead to the induction of apoptosis (programmed cell death).[5][7][8] However, excessive or unexpected cytotoxicity could also be due to several factors that are addressed in the troubleshooting section below.

Q3: Is there any available data on the cytotoxic concentration (CC50 or IC50 for cell viability) of this compound in different cell lines?

Currently, there is no publicly available data detailing the specific CC50 or cell viability IC50 values for this compound in various cell lines. The known IC50 of 11 nM refers to its enzymatic inhibitory activity against the TNIK protein.[1] To provide a frame of reference, the following table summarizes cytotoxicity data for other known TNIK inhibitors.

Quantitative Data for Other TNIK Inhibitors

InhibitorCell LineAssay TypeIC50 / CC50Reference
NCB-0846 LK2 (Lung Squamous Cell Carcinoma)Cell Viability~230 nM (EC50)[1]
NCI-H157 (Lung Squamous Cell Carcinoma)Cell Viability~870 nM (EC50)[1]
Compound 5 PC-3, HT-29, MCF-7, OVCAR-5, HCT-15, SF-268, A549, HCT-116, SW620, T47D, MD-MBA-435Anticancer Evaluation<1.0 µM (IC50)[9]
Compound 12 HT-29 (Colon Cancer)Anticancer Evaluation2.2 µM (IC50)[9]
Compound 14 HT-29 (Colon Cancer)Anticancer Evaluation2.8 µM (IC50)[9]
Compound 15 HT-29 (Colon Cancer)Anticancer Evaluation7.7 µM (IC50)[9]
Osimertinib MRC-5 (Human Lung Fibroblast)Cytotoxicity4366.01 nM (CC50)[9]
INS018-055 LX-2 (Human Hepatic Stellate Cells)Cytotoxicity748.08 µM (CC50)[10]

Note: This data is for reference only and the cytotoxicity of this compound may vary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of this compound.

Issue Potential Cause Recommended Solution
Higher than expected cytotoxicity at low concentrations High sensitivity of the cell line: Some cell lines are highly dependent on the Wnt pathway and will be very sensitive to TNIK inhibition.- Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the IC50 value for your specific cell line. - Reduce the treatment duration.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.- Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
Compound precipitation: The compound may not be fully soluble at the tested concentrations in the culture medium, leading to inaccurate dosing and potential physical stress on the cells.- Visually inspect the medium for any precipitate after adding the compound. - Consider using a different solvent or a lower concentration range.
Inconsistent results between experiments Variability in cell health and density: Differences in cell passage number, confluency at the time of treatment, and overall health can significantly impact results.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. - Regularly monitor cell morphology and viability.
Pipetting errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration.- Use calibrated pipettes and proper pipetting techniques. - For 96-well plates, consider using a multi-channel pipette for adding reagents.
Low or no cytotoxicity observed Cell line is not dependent on the Wnt pathway: The cell line may not rely on TNIK activity for survival.- Confirm the expression of TNIK and the activity of the Wnt pathway in your cell line (e.g., via Western blot for β-catenin or a TCF/LEF reporter assay). - Consider using a positive control cell line known to be sensitive to TNIK inhibition.
Compound degradation: this compound may be unstable under certain storage or experimental conditions.- Store the compound as recommended by the supplier (e.g., at -20°C or -80°C).[1] - Prepare fresh dilutions of the compound for each experiment.
Assay interference: Components of the cytotoxicity assay may interact with this compound.- Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing cell viability. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.

Visualizations

Signaling Pathways Modulated by TNIK

The following diagram illustrates the central role of TNIK in the Wnt signaling pathway and its interaction with other key cellular pathways. Inhibition of TNIK by this compound is expected to disrupt these signaling cascades, leading to reduced cell proliferation and induction of apoptosis.

Caption: TNIK signaling in the Wnt pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical workflow for investigating the cytotoxic effects of this compound on a chosen cell line.

Experimental_Workflow start Start: Select Cell Line cell_culture 1. Cell Culture and Seeding start->cell_culture dose_response 2. This compound Dose-Response Treatment cell_culture->dose_response viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay ic50 4. Data Analysis: Calculate IC50 viability_assay->ic50 mechanism 5. Mechanistic Studies (Optional) ic50->mechanism end End: Conclude Cytotoxic Profile ic50->end If only IC50 is needed apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) mechanism->apoptosis_assay western_blot Western Blot for Signaling Pathway Proteins mechanism->western_blot reporter_assay Wnt Reporter Assay (TCF/LEF) mechanism->reporter_assay apoptosis_assay->end western_blot->end reporter_assay->end

Caption: Workflow for this compound cytotoxicity and mechanistic studies.

References

Common pitfalls in experiments with Tnik-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnik-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully conduct experiments with this novel inhibitor of Traf2 and Nck-interacting kinase (TNIK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Traf2 and Nck-interacting kinase (TNIK), with an IC50 of 11 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[2][3][4] By binding to the ATP-binding site of the TNIK enzyme, this compound prevents the phosphorylation of downstream targets, such as T-cell factor 4 (TCF4).[2][4][5] This inhibition disrupts the TCF4/β-catenin transcriptional complex, effectively blocking aberrant Wnt signaling that is a key driver in many cancers, particularly colorectal cancer.[2][4][6]

Q2: I am having trouble dissolving this compound. What is the recommended procedure?

Solubility can be a significant challenge. For in vitro experiments, this compound can be dissolved in DMSO to a concentration of 12.5 mg/mL (32.35 mM).[1] However, achieving this requires specific handling: use fresh, newly opened DMSO as it is hygroscopic, and apply ultrasonic energy and gentle warming (up to 60°C) to facilitate dissolution.[1] Always prepare stock solutions fresh and store them appropriately.

Q3: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, stock solutions should be kept at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Q4: Are there known off-target effects for TNIK inhibitors like this compound?

While this compound is designed to be a selective TNIK inhibitor, like many kinase inhibitors targeting the ATP-binding site, the potential for off-target activity exists. For instance, the well-studied TNIK inhibitor NCB-0846 has shown inhibitory activity against other kinases such as FLT3, PDGFRα, and CDK2/CycA2.[6] It is crucial to include appropriate controls in your experiments, such as a structurally related but inactive compound or using cell lines with TNIK knockout, to confirm that the observed effects are specific to TNIK inhibition.[6]

Troubleshooting Common Experimental Pitfalls

Problem 1: Inconsistent results in cellular proliferation assays.

  • Possible Cause: Cell Seeding and Health. Inconsistent cell numbers or poor cell health can lead to high variability.[7][8]

    • Solution: Ensure you have a standardized protocol for cell seeding, including cell counting and viability assessment before plating. Monitor cell passage numbers, as high-passage cells can exhibit altered phenotypes and drug responses.[7][8]

  • Possible Cause: Compound Instability. The compound may be degrading in the culture medium over the course of a long experiment.

    • Solution: For multi-day assays, consider replenishing the media with freshly diluted this compound every 24-48 hours.

  • Possible Cause: Assay Timing. The analysis window may not be optimal for observing the desired effect.

    • Solution: Perform a time-course experiment to determine the ideal time point to measure changes in cell proliferation after treatment.

Problem 2: No effect observed on Wnt signaling pathway readouts (e.g., β-catenin levels, target gene expression).

  • Possible Cause: Insufficient Compound Concentration. The concentration of this compound may be too low to achieve effective inhibition in your specific cell model.

    • Solution: Perform a dose-response experiment, testing a wide range of concentrations to determine the effective concentration (EC50) for your cell line and assay.

  • Possible Cause: Cell Line Insensitivity. The chosen cell line may not be dependent on the canonical Wnt signaling pathway that TNIK regulates.

    • Solution: Verify that your cell line has an active Wnt pathway, for example, due to mutations in APC or β-catenin.[6] Use a positive control cell line known to be sensitive to Wnt pathway inhibition.

  • Possible Cause: TNIK-Independent Wnt Activation. Some studies suggest that the kinase activity of TNIK may not be essential for all Wnt-activated cancer cells; its scaffolding function might be more critical in certain contexts.[4][5]

    • Solution: Investigate if the anti-proliferative effects correlate with TNIK expression levels. Consider using RNAi to deplete TNIK as a parallel experiment to confirm the target's role.

Problem 3: High toxicity or unexpected cell death in in vivo models.

  • Possible Cause: Formulation and Vehicle Toxicity. The vehicle used to dissolve this compound for injection may be causing toxicity.

    • Solution: Test the vehicle alone in a control group of animals. For in vivo studies, a common formulation involves dissolving the compound in a vehicle like (2-hydroxypropyl)-β-cyclodextrin.[9]

  • Possible Cause: Off-Target Effects. At higher concentrations required for in vivo efficacy, off-target effects may become more pronounced.

    • Solution: Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dosing regimen. Monitor animals closely for signs of toxicity. It's recommended to prepare an additional quantity of animals to account for potential losses during experiments.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundTargetIC50Cell Line / Assay ConditionReference
This compoundTNIK11 nMEnzymatic Assay[1]
INS018-055TNIK7.8 nMEnzymatic Assay[10]
INS018-055COL1 Expression63 nMLX-2 Cells[10]
INS018-055α-SMA Expression123 nMLX-2 Cells[10]
NCB-0846TNIK21 nMEnzymatic Assay[4]

Table 2: Preclinical Pharmacokinetics of TNIK Inhibitor INS018-055

SpeciesAdministrationDoseCmax (ng/mL)tmax (h)Half-life (h)Bioavailability (F)Reference
MouseOral30 mg/kg10100.251.2244%[10]
DogOral10 mg/kg5360.7081.6522%[10]

Key Experimental Protocols

1. General Kinase Activity Assay (Luminescent)

This protocol is adapted from a generic luminescent kinase assay format, suitable for measuring this compound activity.

  • Objective: To determine the IC50 of this compound against purified TNIK enzyme.

  • Materials: Purified recombinant TNIK, Myelin basic protein (MBP) substrate, ATP, Kinase Assay Buffer, this compound, ADP-Glo™ Kinase Assay kit, white 96-well plate.[11]

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[11]

    • To a white 96-well plate, add 5 µL of each inhibitor dilution. Add 5 µL of DMSO for the "no inhibitor" control.

    • Add 20 µL of master mix containing Kinase Assay Buffer, ATP, and substrate (MBP) to each well.

    • To initiate the reaction, add 25 µL of diluted purified TNIK enzyme to each well.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the kinase reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the controls and plot the data to determine the IC50 value.

2. Cell Viability Assay (Using SCLC Cell Lines as an Example)

This protocol is based on methods used to evaluate the effect of the TNIK inhibitor NCB-0846 on Small Cell Lung Cancer (SCLC) cell lines.[12]

  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

  • Materials: SCLC cell lines, appropriate culture medium, this compound, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed SCLC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Treat the cells with the this compound dilutions and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Visualizations

TNIK_Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin TCF4 TCF4 Beta_Catenin->TCF4 Binds & Activates Target_Genes Wnt Target Genes (e.g., c-Myc) TCF4->Target_Genes Promotes Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Co-activates Tnik_IN_7 This compound Tnik_IN_7->TNIK Inhibits Experimental_Workflow cluster_1 Proceed if in vitro data is promising start Hypothesis: This compound inhibits cancer cell growth in_vitro In Vitro Studies start->in_vitro kinase_assay Biochemical Kinase Assay (Confirm IC50) in_vitro->kinase_assay cell_assay Cell-Based Assays (Viability, Proliferation) in_vitro->cell_assay pathway_analysis Mechanism of Action (Western Blot, qPCR) in_vitro->pathway_analysis in_vivo In Vivo Studies kinase_assay->in_vivo cell_assay->in_vivo pathway_analysis->in_vivo pk_study Pharmacokinetics (PK/PD) in_vivo->pk_study efficacy_study Xenograft/PDX Model Efficacy Study in_vivo->efficacy_study tox_study Toxicity Assessment in_vivo->tox_study results Data Analysis & Interpretation pk_study->results efficacy_study->results tox_study->results Troubleshooting_Tree start Inconsistent or Unexpected Results check_reagents Issue: Reagents & Compound? start->check_reagents check_protocol Issue: Experimental Protocol? start->check_protocol check_model Issue: Cellular/Animal Model? start->check_model solubility Confirm this compound solubility and stability in media/vehicle. check_reagents->solubility Solubility Issue? fresh_stock Prepare fresh stock solution from new DMSO. check_reagents->fresh_stock Degradation? reagent_qc Verify quality of other reagents (e.g., ATP, substrate). check_reagents->reagent_qc Other Reagents? dose_response Run broad dose-response and time-course experiments. check_protocol->dose_response Wrong Dose/Time? controls Check positive/negative controls. Are they working? check_protocol->controls Controls Failed? handling Review cell handling, passage number, and seeding density. check_protocol->handling Technique Issue? pathway_confirm Confirm cell line has active Wnt pathway. check_model->pathway_confirm Wrong Pathway? tnik_expression Verify TNIK expression in the model system. check_model->tnik_expression No Target? off_target Consider off-target effects or alternative mechanisms. check_model->off_target Unexpected Effect?

References

Tnik-IN-7 Technical Support Center: Troubleshooting and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a solid powder should be stored at -20°C for long-term stability. Under these conditions, the compound is expected to be stable for extended periods.

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1] It is crucial to use newly opened or anhydrous DMSO to minimize the introduction of water, which can impact the solubility and stability of the compound.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: To prepare a stock solution, dissolve this compound powder in high-quality DMSO.[1] Gentle warming and sonication may be required to achieve complete dissolution.[1] Once prepared, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage Recommendations for this compound Stock Solutions [1]

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month
-80°CUp to 6 months

Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication can be attempted. To avoid this issue, consider preparing a lower concentration stock solution or ensuring the compound is fully dissolved before freezing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.- Ensure this compound powder and stock solutions are stored at the recommended temperatures. - Always use aliquots to avoid multiple freeze-thaw cycles. - Use fresh, anhydrous DMSO for preparing stock solutions.[1]
Reduced inhibitory activity - Degradation of the compound. - Inaccurate concentration of the stock solution.- Prepare a fresh stock solution from powder. - Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Precipitation in cell culture media Poor solubility of this compound in aqueous solutions.- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize solvent toxicity and precipitation. - Prepare intermediate dilutions of the this compound stock solution in DMSO before adding to the aqueous-based culture medium.

This compound Degradation and Stability

While specific public data on the degradation pathways of this compound is limited, general knowledge of small molecule kinase inhibitors suggests potential liabilities. Compounds containing pyridine rings, such as this compound, can be susceptible to oxidation and photodegradation. It is therefore recommended to protect this compound solutions from light and air exposure.

Best Practices for Ensuring Stability:

  • Light Protection: Store this compound powder and solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Air Sensitivity: While not explicitly stated for this compound, minimizing headspace in vials and purging with an inert gas like argon or nitrogen before sealing can reduce the risk of oxidation for air-sensitive compounds.

  • pH Considerations: The stability of small molecules can be pH-dependent. It is advisable to maintain experimental solutions at a stable and appropriate pH. Drastic changes in pH should be avoided.

Experimental Protocols

General Protocol for Assessing this compound Stability in an Experimental Buffer:

  • Preparation: Prepare a solution of this compound in the desired experimental buffer at the working concentration.

  • Incubation: Incubate the solution under various conditions to be tested (e.g., different temperatures, exposure to light, different pH values).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the results over time to determine the rate of degradation under each condition.

Signaling Pathway

This compound is an inhibitor of TNIK, a serine/threonine kinase that is a key component of the Wnt signaling pathway.[2][3][4] TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes involved in cell proliferation and survival.[2] By inhibiting TNIK, this compound blocks this phosphorylation event, thereby suppressing Wnt-driven gene transcription.[4]

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates TCF4 TCF4 Beta_Catenin_N->TCF4 binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits Transcription Transcription Wnt_Target_Genes->Transcription

Figure 1. Simplified diagram of the canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Tnik_IN_7_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A 1. Prepare this compound stock solution in DMSO C 3. Treat cells with desired concentrations of this compound A->C B 2. Culture target cells (e.g., colorectal cancer cells) B->C D 4. Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E 5a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 5b. Western Blot for - Phospho-TCF4 - β-catenin - Wnt target genes D->F G 5c. qRT-PCR for Wnt target gene mRNA D->G H 6. Determine IC50 value and effect on Wnt signaling E->H F->H G->H

Figure 2. General experimental workflow for evaluating the in vitro efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to TNIK Inhibitors: Tnik-IN-7 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and fibrotic diseases due to its pivotal role in the Wnt signaling pathway. The development of potent and selective TNIK inhibitors is a significant area of research. This guide provides an objective comparison of Tnik-IN-7 with other notable TNIK inhibitors, supported by available experimental data.

Overview of TNIK and its Role in Disease

Comparative Analysis of TNIK Inhibitor Potency

The following table summarizes the in-vitro potency of this compound and other selected TNIK inhibitors. It is important to note that these values are derived from various studies and direct comparisons should be made with caution as experimental conditions may differ.

InhibitorIC50 (nM)Ki (nM)Source(s)
This compound 11-[4]
Rentosertib (INS018_055) 7.8, 314.32 (Kd)[5]
NCB-0846 21-[1][5]
NCB-0001 8.6-
PF-794 39-[5]
KY-05009 -100[5]

In-Depth Inhibitor Profiles

This compound

This compound is a potent TNIK inhibitor with a reported IC50 of 11 nM.[4] While specific cellular or in-vivo data is limited in publicly available literature, its high in-vitro potency suggests it is a valuable tool for preclinical research into TNIK-mediated signaling.

Rentosertib (INS018_055)

Rentosertib, developed by Insilico Medicine, is a selective TNIK inhibitor that has advanced to Phase IIa clinical trials for idiopathic pulmonary fibrosis.[6] It has demonstrated potent inhibition of TNIK with IC50 values reported between 7.8 and 31 nM.[7][5] In cellular assays, Rentosertib inhibited TGF-β-induced α-SMA protein expression in MRC-5 lung fibroblast cells with an IC50 of 27.14 nM.[5]

NCB-0846

NCB-0846 is another well-characterized TNIK inhibitor with an IC50 of 21 nM.[1][5] It has been shown to inhibit the proliferation of colorectal cancer cells and suppress tumor growth in xenograft models.[1] NCB-0846 is a valuable reference compound in TNIK inhibitor research.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical Wnt signaling pathway involving TNIK and a general workflow for evaluating TNIK inhibitors.

TNIK_Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Activates Tnik_IN_7 This compound & Other Inhibitors Tnik_IN_7->TNIK Inhibits TNIK_Inhibitor_Workflow cluster_invitro In-vitro Assays cluster_cellular Cell-based Assays cluster_invivo In-vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, Radiometric) IC50 Determine IC50 Kinase_Assay->IC50 Wnt_Reporter Wnt/TCF Reporter Assay IC50->Wnt_Reporter Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Wnt_Reporter->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for pTCF4) Cell_Viability->Target_Engagement Xenograft Cancer Xenograft Model Target_Engagement->Xenograft Fibrosis_Model Fibrosis Model (e.g., Bleomycin-induced) Target_Engagement->Fibrosis_Model Efficacy Evaluate Efficacy & Toxicity Xenograft->Efficacy Fibrosis_Model->Efficacy

References

Validating TNIK Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the target engagement of Tnik-IN-7 and other Traf2- and NCK-interacting kinase (TNIK) inhibitors in a cellular context. We will delve into the experimental protocols for key methodologies and present available quantitative data to facilitate an informed choice of assay for your research needs.

Introduction to TNIK and its Inhibition

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1] It is involved in the transcriptional activation of Wnt target genes by interacting with β-catenin and T-cell factor 4 (TCF4).[1] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK an attractive therapeutic target.[2] A number of small molecule inhibitors, including this compound, have been developed to target the kinase activity of TNIK.[3] Validating that these compounds engage TNIK within the complex environment of a living cell is a crucial step in drug development.

Comparative Analysis of TNIK Inhibitors

This section provides a summary of reported inhibitory activities for this compound and alternative TNIK inhibitors. It is important to note that the data presented below is compiled from various sources and assay conditions may differ, affecting direct comparability.

InhibitorTarget(s)Assay TypeReported IC50/KᵢReference
This compound TNIKNot Specified11 nM[3]
NCB-0846 TNIKCell-free assay21 nM[4]
Rentosertib (INS018_055) TNIK, MAP4K4Not Specified12-120 nM
KY-05009 TNIKATP competition assayKᵢ = 100 nM[5]

Methodologies for Validating Target Engagement

Several robust methods are available to confirm and quantify the interaction of a small molecule inhibitor with its intracellular target. Here, we compare three prominent techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Competition Binding Assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. When heated, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins are stabilized and remain soluble at higher temperatures. This change in thermal stability can be quantified to determine target engagement.

Workflow:

  • Treatment: Treat cells with the compound of interest (e.g., this compound) or vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis & Separation: Lyse the cells (if not already done) and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein (TNIK) in the supernatant using methods like Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a fixed temperature with varying compound concentrations to determine the EC50.

CETSA_Workflow CETSA Experimental Workflow A 1. Treat cells with this compound or vehicle B 2. Heat cell lysate or intact cells A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Quantify soluble TNIK (e.g., Western Blot) C->D E 5. Analyze data: Melting curve shift (EC50) D->E

CETSA Experimental Workflow

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding in live cells. It utilizes a target protein (TNIK) fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same active site. When the tracer is bound to the TNIK-NanoLuc® fusion, BRET occurs. An unlabeled test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Workflow:

  • Cell Preparation: Transfect cells to express the TNIK-NanoLuc® fusion protein.

  • Assay Setup: Add the NanoBRET™ tracer and the test compound (e.g., this compound) at varying concentrations to the cells.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.

  • Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding and allows for the determination of an IC50 value.

NanoBRET_Workflow NanoBRET™ Target Engagement Workflow A 1. Express TNIK-NanoLuc® fusion protein in cells B 2. Add NanoBRET™ tracer and this compound A->B C 3. Add NanoLuc® substrate B->C D 4. Measure luminescence and fluorescence C->D E 5. Calculate BRET ratio to determine IC50 D->E

NanoBRET™ Target Engagement Workflow

Competition Binding Assay

Principle: A competition binding assay measures the ability of a test compound to compete with a known, labeled ligand (probe) for binding to the target protein. The displacement of the labeled probe by the unlabeled test compound is quantified to determine the binding affinity of the test compound.

Workflow:

  • Assay Setup: Prepare cell lysates or membranes containing the target protein (TNIK).

  • Incubation: Incubate the lysates/membranes with a fixed concentration of a labeled probe (e.g., a fluorescently or radioactively labeled known TNIK inhibitor) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate the protein-bound probe from the unbound probe.

  • Detection: Quantify the amount of bound labeled probe.

  • Analysis: Plot the amount of bound probe against the concentration of the test compound to generate a competition curve and determine the IC50 or Ki value.

Competition_Binding_Workflow Competition Binding Assay Workflow A 1. Prepare cell lysate containing TNIK B 2. Incubate with labeled probe and varying concentrations of this compound A->B C 3. Separate bound from unbound probe B->C D 4. Quantify bound probe C->D E 5. Generate competition curve to determine IC50/Ki D->E TNIK_Signaling_Pathway TNIK in the Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation TCF4 TCF4 Beta_Catenin->TCF4 co-activates TNIK TNIK Beta_Catenin->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes transcription TNIK->TCF4 phosphorylates Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibits

References

Tnik-IN-7: A Comparative Analysis Against Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tnik-IN-7, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with existing cancer therapies. The focus is on malignancies where the Wnt signaling pathway is aberrantly activated, a key target of TNIK inhibitors. This document summarizes preclinical data, outlines experimental methodologies, and presents signaling pathway diagrams to facilitate an objective evaluation of this compound's potential in the landscape of cancer therapeutics.

Introduction to TNIK Inhibition

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role as a downstream activator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, most notably colorectal cancer, where mutations in genes like Adenomatous Polyposis Coli (APC) lead to constitutive pathway activation and tumor growth.[1] TNIK's position at the nexus of the TCF4/β-catenin transcriptional complex makes it a compelling target for therapeutic intervention, even in cancers with upstream mutations in the Wnt cascade.[1] this compound has been identified as a highly potent small-molecule inhibitor of TNIK, demonstrating significant anti-tumor potential in preclinical studies.

Mechanism of Action: this compound in the Wnt Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TNIK. This prevents the phosphorylation of TCF4, a key transcription factor in the Wnt pathway. In the canonical Wnt signaling cascade, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with TCF4 to drive the expression of target genes responsible for cell proliferation and survival. By inhibiting TNIK, this compound effectively disrupts this final step in the signaling cascade, leading to the downregulation of Wnt target genes and subsequent suppression of tumor growth.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibition Beta_Catenin β-catenin Axin->Beta_Catenin degradation complex APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocation TCF4 TCF4 Beta_Catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Wnt_Target_Genes transcription TNIK TNIK TNIK->TCF4 phosphorylation Tnik_IN_7 This compound Tnik_IN_7->TNIK inhibition Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Figure 1: Simplified Wnt Signaling Pathway and the Point of Intervention for this compound.

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy of this compound and its analogue NCB-0846 compared to standard-of-care chemotherapies and other Wnt pathway inhibitors in colorectal cancer (CRC) cell lines.

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundTargetIC50 (nM)Reference
This compoundTNIK11[3]
NCB-0846TNIK21[1]

Table 2: Comparative In Vitro Efficacy (IC50) in Colorectal Cancer Cell Lines

CompoundHCT116 (μM)HT-29 (μM)SW480 (μM)SW620 (μM)DLD-1 (μM)Reference
TNIK Inhibitor
NCB-0846~0.3 (estimated from graph)----[4]
Standard Chemotherapy
5-Fluorouracil39.0311.25 (after 5 days)19.8513-[5][6][7][8][9]
Oxaliplatin19----[10]
Oxaliplatin-----[11][12][13][14]
Other Wnt Pathway Inhibitors
G007-LK (Tankyrase Inhibitor)-----[15][16][17][18]
WNT974 (Porcupine Inhibitor)-----[19][20][21][22][23]

Note: Direct comparative IC50 values for this compound in cancer cell lines were not publicly available at the time of this guide's compilation. Data for the structurally similar TNIK inhibitor NCB-0846 is provided as a surrogate. IC50 values for chemotherapies can vary significantly based on experimental conditions and exposure times.

Preclinical In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of TNIK inhibitors. Oral administration of NCB-0846 has been shown to significantly suppress the growth of patient-derived colorectal cancer xenografts and reduce tumor formation in Apc(min/+) mouse models.[1][3][4][24] These studies highlight the potential of TNIK inhibition to not only halt tumor progression but also to target cancer stem cells, which are often resistant to conventional chemotherapies.[1]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Culture CRC Cell Line Culture (e.g., HCT116, HT-29) Viability_Assay Cell Viability Assay (e.g., MTT, MTS) (IC50 determination) Cell_Culture->Viability_Assay Animal_Model Xenograft Mouse Model (subcutaneous or orthotopic) Viability_Assay->Animal_Model Promising candidates move to in vivo testing Treatment Oral Administration of This compound or Vehicle Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Analysis

Figure 2: General Experimental Workflow for Preclinical Evaluation of a Cancer Therapeutic.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of TNIK.

Methodology:

  • Reagents: Recombinant human TNIK enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (this compound).

  • Procedure: The assay is typically performed in a 96- or 384-well plate format. The TNIK enzyme is incubated with varying concentrations of the test compound. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP (often radiolabeled with ³²P or ³³P).

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel or by using luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in combination with an electron coupling reagent, is added. This is reduced by viable cells to a soluble formazan product.

  • Detection:

    • MTT Assay: The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm.

    • MTS Assay: The absorbance of the soluble formazan is measured at approximately 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., colorectal cancer cell lines or patient-derived tumor fragments) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

This compound represents a promising targeted therapy for cancers driven by aberrant Wnt signaling. Its high in vitro potency against TNIK, a critical downstream effector of the Wnt pathway, suggests a potential advantage over therapies targeting more upstream components, particularly in tumors with APC mutations. While direct comparative in vivo data for this compound against standard-of-care chemotherapies is still emerging, the preclinical efficacy demonstrated by the analogous TNIK inhibitor NCB-0846 in colorectal cancer models is highly encouraging. Further investigation, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the clinical setting. The detailed experimental protocols provided in this guide offer a framework for such future evaluations.

References

In Vivo Validation of TNIK Inhibitor Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor activity of Traf2- and Nck-interacting kinase (TNIK) inhibitors, with a focus on colorectal cancer models. While specific in vivo validation data for Tnik-IN-7 is not publicly available, this document summarizes the robust preclinical data for two other well-characterized TNIK inhibitors: NCB-0846 and Mebendazole . This information serves as a valuable benchmark for evaluating novel TNIK-targeting compounds.

Executive Summary

TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is aberrantly activated in over 90% of colorectal cancers, making it a compelling therapeutic target.[1] Inhibition of TNIK has been shown to suppress Wnt signaling, reduce cancer stem cell (CSC) activity, and inhibit tumor growth in various preclinical models.[1][2][3][4] This guide presents a side-by-side comparison of the in vivo efficacy of NCB-0846 and Mebendazole, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Comparative In Vivo Anti-Tumor Activity

The following tables summarize the quantitative data from in vivo studies of NCB-0846 and Mebendazole in colorectal cancer xenograft models.

Table 1: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models

ParameterNCB-0846Mebendazole
Cell Line-Derived Xenograft (CDX) Model HCT116 (human colorectal carcinoma)CT26 (mouse colon carcinoma)
Administration Route Oral gavage[1][5]Intraperitoneal injection, Oral gavage[6][7]
Dosage Regimen 40 or 80 mg/kg, twice daily for 14 days[1]100 mg/kg, daily (oral gavage)[7]
Tumor Growth Inhibition Significantly suppressed tumor growth.[1][5] Reduced expression of Wnt-target genes (AXIN2, MYC, CCND1) in xenografts.[5][8]Significantly reduced tumor volume (1177 ± 1109 mm³) and weight (2.30 ± 1.97 g) compared to control.[6]
Effect on Cancer Stem Cells Suppressed sphere-forming activity and expression of CSC marker CD44.[1]Not explicitly reported in the reviewed studies.
Observed Side Effects Initial body weight loss with subsequent recovery.[5]Not explicitly reported in the reviewed studies.

Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse Models

ParameterNCB-0846Mebendazole
Model Patient-Derived Xenografts (PDX) of colorectal cancer; ApcMin/+ mice[2][9]ApcMin/+ mice[10]
Administration Route Oral gavageOral, in feed[10]
Dosage Regimen 22.5, 45, or 90 mg/kg, twice daily for 35 days (ApcMin/+ mice)[5]35 mg/kg daily for 9 weeks[10]
Tumorigenesis Inhibition Significantly suppressed the growth of PDXs. Dose-dependently reduced the number and size of intestinal tumors in ApcMin/+ mice.[2]Reduced the number of intestinal adenomas by 56%.[10] In combination with sulindac, reduced adenomas by 90%.[10]
Mechanism of Action Inhibition of Wnt signaling.[2]Inhibition of angiogenesis and inflammation.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

Xenograft_Workflow cluster_cell_culture In Vitro cluster_animal_model In Vivo cluster_analysis Analysis Cell_Line Colorectal Cancer Cell Line (e.g., HCT116) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Line->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with TNIK Inhibitor Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Tumor_Volume Tumor Volume Measurement Endpoint->Tumor_Volume Tumor_Weight Tumor Weight Measurement Endpoint->Tumor_Weight IHC Immunohistochemistry (e.g., Ki67) Endpoint->IHC Western_Blot Western Blot (Wnt Pathway Proteins) Endpoint->Western_Blot

References

A Head-to-Head Showdown: The Novel TNIK Inhibitor INS018_055 Versus Established Fibrosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of anti-fibrotic drug discovery, a novel contender, INS018_055, is emerging from the forefront of artificial intelligence-driven research. This small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK) presents a promising new mechanism of action against fibrotic diseases. This guide provides a comparative analysis of INS018_055 against two established therapies for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, offering researchers and drug development professionals a data-driven overview of their respective preclinical profiles.

Executive Summary

Comparative Analysis of Anti-Fibrotic Activity

The following tables summarize the available quantitative data on the in vitro anti-fibrotic effects of INS018_055, pirfenidone, and nintedanib. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Inhibition of Myofibroblast Differentiation (α-SMA Expression)

CompoundTarget Cell LineInducing AgentIC50 / Effective ConcentrationCitation(s)
INS018_055 MRC-5 (lung fibroblast)TGF-β27.14 nM[6]
Nintedanib Primary human lung fibroblasts from IPF patientsTGF-β~144 nM (for α-SMA mRNA)[7]
Pirfenidone Primary human lung fibroblastsTGF-βDose-dependent reduction[8]

Table 2: Inhibition of Collagen Production

CompoundTarget Cell LineInducing AgentEffect on Collagen ICitation(s)
INS018_055 Not explicitly quantified in search results-Preclinical studies show anti-fibrotic activity, implying collagen reduction[2][6]
Nintedanib Primary human lung fibroblasts from IPF patientsTGF-βSignificantly reduced[7][9]
Pirfenidone Primary human lung fibroblastsTGF-βAttenuated pro-collagen (Col)-I mRNA and protein levels[8][10][11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these three compounds are visually represented in the following signaling pathway diagrams.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus gene_transcription Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) nucleus->gene_transcription Pirfenidone Pirfenidone Pirfenidone->TGF_beta_R Inhibits signaling Pirfenidone->p_Smad2_3 Inhibits phosphorylation

Caption: Pirfenidone's primary mechanism involves inhibiting the TGF-β signaling pathway.

TKI_signaling cluster_receptors Receptor Tyrosine Kinases PDGFR PDGFR downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->downstream FGFR FGFR FGFR->downstream VEGFR VEGFR VEGFR->downstream Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR fibroblast_activation Fibroblast Proliferation, Migration, & Differentiation downstream->fibroblast_activation

Caption: Nintedanib is a multi-targeted tyrosine kinase inhibitor.

TNIK_signaling Pro_fibrotic_stimuli Pro-fibrotic Stimuli (e.g., TGF-β) TNIK TNIK Pro_fibrotic_stimuli->TNIK activates downstream_effectors Downstream Effectors TNIK->downstream_effectors fibrotic_response Fibrotic & Inflammatory Response downstream_effectors->fibrotic_response INS018_055 INS018_055 INS018_055->TNIK Inhibits

Caption: INS018_055 inhibits the novel anti-fibrotic target, TNIK.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of findings.

In Vitro Fibroblast to Myofibroblast Differentiation Assay

fibroblast_activation_workflow start Seed Fibroblasts in Culture Plates incubate1 Incubate (24h) start->incubate1 treat Treat with Test Compound (e.g., INS018_055, Pirfenidone, Nintedanib) incubate1->treat induce Induce with TGF-β treat->induce incubate2 Incubate (48-72h) induce->incubate2 end_point Endpoint Analysis incubate2->end_point western_blot Western Blot for α-SMA and Collagen I end_point->western_blot immunofluorescence Immunofluorescence for α-SMA end_point->immunofluorescence

Caption: Workflow for assessing myofibroblast differentiation.

1. Cell Culture:

  • Human lung fibroblasts (e.g., MRC-5 or primary cells from IPF patients) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment and Induction:

  • Fibroblasts are seeded in 6-well or 12-well plates and allowed to adhere overnight.

  • The following day, the medium is replaced with serum-free or low-serum (0.5-1% FBS) medium for 24 hours to synchronize the cells.

  • Cells are pre-treated with various concentrations of the test compound (INS018_055, pirfenidone, or nintedanib) for 1-2 hours.

  • Myofibroblast differentiation is then induced by adding recombinant human TGF-β1 (typically 5-10 ng/mL) to the culture medium.

  • A vehicle control (e.g., DMSO) and a TGF-β1 only control are included.

3. Endpoint Analysis (48-72 hours post-induction):

  • Western Blot for α-Smooth Muscle Actin (α-SMA) and Collagen Type I:

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against α-SMA and Collagen Type I. A loading control (e.g., GAPDH or β-actin) is also used.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry is used to quantify protein expression levels.

  • Immunofluorescence for α-SMA:

    • Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).

    • Cells are then incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are captured using a fluorescence microscope to visualize the incorporation of α-SMA into stress fibers.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

bleomycin_model_workflow acclimatize Acclimatize Mice bleomycin Intratracheal Instillation of Bleomycin or Saline acclimatize->bleomycin treatment Daily Treatment with Test Compound or Vehicle bleomycin->treatment sacrifice Sacrifice at Day 14 or 21 treatment->sacrifice analysis Endpoint Analysis sacrifice->analysis histology Lung Histology (Masson's Trichrome, α-SMA IHC) analysis->histology hydroxyproline Hydroxyproline Assay for Collagen Content analysis->hydroxyproline

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

1. Animal Model:

  • C57BL/6 mice (8-10 weeks old) are typically used.

  • Animals are anesthetized, and a single intratracheal instillation of bleomycin sulfate (1.5-3.0 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.

2. Drug Administration:

  • Treatment with the test compound (e.g., INS018_055, pirfenidone, or nintedanib) or vehicle is initiated, either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting 7-10 days after bleomycin administration).

  • Drugs are typically administered daily via oral gavage.

3. Endpoint Analysis (14 or 21 days post-bleomycin):

  • Lung Histology:

    • Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

    • Sections (4-5 µm) are stained with Masson's trichrome to visualize collagen deposition (blue staining).

    • Immunohistochemistry (IHC) is performed using an antibody against α-SMA to identify myofibroblasts.[12][13][14][15][16]

    • The severity of fibrosis is often quantified using the Ashcroft scoring method.

  • Hydroxyproline Assay for Collagen Content:

    • A portion of the lung tissue (typically the right lung) is homogenized and hydrolyzed in 6N HCl at 110-120°C for 18-24 hours.[17][18][19][20]

    • The hydrolysate is neutralized, and the hydroxyproline content is determined colorimetrically using a chloramine-T and p-dimethylaminobenzaldehyde-based assay.

    • The amount of hydroxyproline is directly proportional to the total collagen content in the lung tissue.

Conclusion

The emergence of INS018_055 as a potent TNIK inhibitor represents a significant advancement in the pursuit of novel anti-fibrotic therapies. While direct comparative efficacy data against pirfenidone and nintedanib is still forthcoming, the distinct mechanism of action and promising early-stage data for INS018_055 warrant further investigation. This guide provides a foundational comparison to aid researchers in contextualizing this new therapeutic modality within the existing landscape of fibrosis treatment. The detailed experimental protocols offer a framework for standardized evaluation of these and other emerging anti-fibrotic agents.

References

Validating the Specificity of Tnik-IN-7 for TNIK Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TNIK kinase inhibitor, Tnik-IN-7, with other commercially available alternatives. The following sections detail the specificity, potency, and experimental protocols to aid in the selection of the most appropriate chemical probe for Traf2- and Nck-interacting kinase (TNIK) research.

TNIK is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2] Its involvement in cancer cell proliferation and survival has made it an attractive target for therapeutic development.[3] this compound is a potent inhibitor of TNIK with an IC50 of 11 nM.[4] This guide aims to provide a comprehensive overview of its specificity by comparing it with other known TNIK inhibitors.

Comparative Analysis of TNIK Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a direct head-to-head comparison of all compounds in a comprehensive kinase panel from a single study is not publicly available. The data presented here is compiled from various sources and should be interpreted with this in mind.

InhibitorTargetIC50 / KiOff-Target Profile
This compound TNIK IC50: 11 nM [4]Comprehensive kinase selectivity profile not publicly available.
NCB-0846TNIKIC50: 21 nM[2][5]Inhibits FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK (>80% inhibition at 100 nM).[2][5]
MebendazoleTNIKKd: ~1 µM[6][7]Also inhibits other kinases such as MAPK14 (p38a) and has known effects on tubulin polymerization.[6][8]
KY-05009TNIKKi: 100 nM[9][10][11]Also inhibits MLK1 (IC50: 18 nM).[12]
DovitinibTNIKHigh affinity for ATP binding site[11]Multi-targeted RTK inhibitor. IC50s: FLT3 (1 nM), c-Kit (2 nM), CSF-1R (36 nM), FGFR1/3 (8/9 nM), VEGFR1/2/3 (10/13/8 nM), PDGFRα/β (27/210 nM).[13][14]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a kinase inhibitor like this compound, a combination of in vitro biochemical assays and cell-based target engagement assays is recommended.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • TNIK Kinase Enzyme System (e.g., Promega)[3]

  • Substrate (e.g., Myelin Basic Protein)[15]

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)[16][17]

  • Test Inhibitors (e.g., this compound)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add 1 µl of the inhibitor or DMSO (vehicle control).[16]

  • Add 2 µl of diluted TNIK enzyme.[16]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[16]

  • Incubate the plate at room temperature for 60 minutes.[16]

  • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[16]

  • Incubate at room temperature for 40 minutes.[16]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

  • Incubate at room temperature for 30 minutes.[16]

  • Read the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20]

Materials:

  • Cultured cells expressing TNIK

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against TNIK and a loading control)

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.[19]

  • Lyse the cells to release soluble proteins.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[19]

  • Analyze the amount of soluble TNIK protein remaining at each temperature using Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Kinome Profiling (KiNativ™)

This activity-based proteomic profiling method allows for the assessment of an inhibitor's potency and selectivity against a broad range of kinases in their native cellular environment.[21][22][23][24]

General Principle:

  • Cell lysates are treated with the test inhibitor at various concentrations.

  • A biotinylated ATP or ADP probe is then added, which covalently labels the active site of kinases that are not occupied by the inhibitor.[22][23]

  • Biotin-labeled peptides are enriched and then identified and quantified by mass spectrometry.

  • The reduction in probe labeling for a particular kinase in the presence of the inhibitor indicates the inhibitor's binding affinity and selectivity.

Visualizing Key Concepts

To further clarify the experimental approaches and the biological context of TNIK, the following diagrams have been generated.

G Experimental Workflow for Kinase Inhibitor Specificity Validation cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Biochemical Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50/Ki Determination IC50/Ki Determination Biochemical Assay->IC50/Ki Determination Potency Kinome Scan Broad Kinome Screen (e.g., KinomeScan) Selectivity Profile Selectivity Profile Kinome Scan->Selectivity Profile Specificity Final Assessment Comprehensive Specificity Profile IC50/Ki Determination->Final Assessment Selectivity Profile->Final Assessment CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Target Engagement CETSA->Target Engagement Cellular Context KiNativ Activity-Based Kinome Profiling (KiNativ) Cellular Selectivity Cellular Selectivity KiNativ->Cellular Selectivity Native Kinome Target Engagement->Final Assessment Cellular Selectivity->Final Assessment Inhibitor Inhibitor Inhibitor->Biochemical Assay Inhibitor->Kinome Scan Inhibitor->CETSA Inhibitor->KiNativ

Caption: Workflow for validating kinase inhibitor specificity.

G Simplified TNIK Signaling in the Wnt Pathway cluster_0 Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK3b/Axin/APC GSK3β/Axin/APC Complex Dishevelled->GSK3b/Axin/APC Inhibits Beta-Catenin β-catenin GSK3b/Axin/APC->Beta-Catenin Phosphorylation & Degradation (Wnt OFF) TCF4 TCF4 Beta-Catenin->TCF4 Translocates to Nucleus (Wnt ON) Nucleus Nucleus TNIK TNIK TCF4->TNIK Recruits Wnt Target Genes Wnt Target Gene Expression TCF4->Wnt Target Genes Activates Transcription TNIK->TCF4 Phosphorylates

Caption: Simplified TNIK signaling in the Wnt pathway.

References

Benchmarking Tnik-IN-7: A Comparative Analysis of TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive performance comparison of Tnik-IN-7 against other notable Traf2- and Nck-interacting kinase (TNIK) inhibitors. This guide provides a detailed analysis of inhibitory potency, selectivity, and in vivo efficacy, supported by experimental data, to aid in the selection of the most suitable compounds for research and therapeutic development.

This compound is a potent inhibitor of TNIK, a serine/threonine kinase deeply implicated in the canonical Wnt signaling pathway. Dysregulation of this pathway is a critical factor in the progression of numerous cancers, particularly colorectal cancer. TNIK activates the Wnt pathway by phosphorylating the transcription factor TCF4, a key step in promoting cancer cell proliferation. Consequently, the development of effective TNIK inhibitors is a significant focus in oncology research. This guide benchmarks this compound against other well-characterized TNIK inhibitors, including NCB-0846, mebendazole, and INS018_055 (Rentosertib), to provide a clear perspective on its relative performance.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and its counterparts against TNIK. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.

CompoundIC50 (nM) vs. TNIKKey Findings
This compound11Potent inhibitor of TNIK.
NCB-084621[1]Orally available inhibitor, demonstrates in vivo tumor growth reduction.[2]
Mebendazole~1000 (Kd)FDA-approved anthelmintic drug, identified as a TNIK inhibitor.[3]
INS018_055 (Rentosertib)7.8High potency and selectivity, currently in clinical development for fibrosis.
Phenylaminopyridine Analog6Demonstrates high in vitro potency.
PD4078240.7A highly potent inhibitor of TNIK in biochemical assays.

Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its potential for off-target effects and overall therapeutic window. While a comprehensive head-to-head selectivity panel for all listed compounds is not publicly available, existing data for individual compounds provide valuable insights.

  • NCB-0846: While potent against TNIK, it has been shown to inhibit other kinases at higher concentrations.[1]

  • INS018_055 (Rentosertib): Reported to have a favorable selectivity profile, with no significant activity against a panel of 78 other proteins.[4]

  • Mebendazole: Known to have multiple targets, including tubulin, in addition to TNIK.[3]

A comprehensive kinase selectivity panel for this compound is needed for a more complete comparison.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound.

  • NCB-0846: Has demonstrated significant reduction in tumor growth in colorectal cancer xenograft models when administered orally.[2]

  • Mebendazole: Has also shown anti-tumor effects in in vivo models of colorectal cancer.[5]

In vivo efficacy data for this compound is not yet widely available in the public domain and represents a key area for future investigation.

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for key experiments are provided below. These protocols are generalized from standard practices in the field.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Principle: The assay measures the phosphorylation of a substrate by TNIK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescence-based method that quantifies the amount of ATP consumed.

General Protocol:

  • Reagents: Recombinant human TNIK enzyme, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and the test inhibitor.

  • Procedure:

    • A series of dilutions of the test inhibitor are prepared.

    • The TNIK enzyme, substrate, and inhibitor are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Luminescence is read using a plate reader.

  • Data Analysis: The luminescence data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The normalized data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Wnt Signaling Assay

This assay measures the ability of an inhibitor to block Wnt signaling in a cellular context.

Principle: A reporter cell line is used that contains a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring light output.

General Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293T) is engineered to stably express a TCF/LEF-luciferase reporter construct.

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • Cells are treated with varying concentrations of the TNIK inhibitor.

    • The Wnt pathway is stimulated, for example, by adding purified Wnt3a protein or by using a cell line with a constitutively active pathway (e.g., due to APC or β-catenin mutations).

    • After an incubation period (e.g., 24-48 hours), the cells are lysed.

    • A luciferase substrate is added to the lysate.

    • Luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., a co-transfected Renilla luciferase for transfection efficiency or total protein concentration). The inhibitory effect is calculated relative to cells stimulated with Wnt but not treated with the inhibitor.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then evaluated.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • A suspension of human colorectal cancer cells (e.g., HCT116) is injected subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The test compound (formulated in a suitable vehicle) is administered to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle only.

    • Tumor size is measured regularly (e.g., with calipers) and body weight is monitored.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the difference in tumor size and weight between the treatment and control groups.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Binds Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates GSK3b/Axin/APC GSK3β/Axin/APC Complex Dishevelled->GSK3b/Axin/APC Inhibits beta-catenin β-catenin GSK3b/Axin/APC->beta-catenin Degrades TCF4 TCF4 beta-catenin->TCF4 Binds Wnt Target Genes Wnt Target Genes TCF4->Wnt Target Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates Proliferation Proliferation Wnt Target Genes->Proliferation This compound This compound This compound->TNIK Inhibits

Caption: The Wnt signaling pathway and the inhibitory action of this compound.

G cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare Reagents Incubate Incubate Components Prepare Reagents->Incubate Initiate Reaction Add ATP Incubate->Initiate Reaction Measure Activity Detect ADP Production Initiate Reaction->Measure Activity Analyze Data Calculate IC50 Measure Activity->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for determining the IC50 of a TNIK inhibitor.

G cluster_relationship Logical Relationship of Performance Metrics Potency (IC50) Potency (IC50) In Vivo Efficacy In Vivo Efficacy Potency (IC50)->In Vivo Efficacy Selectivity Selectivity Selectivity->In Vivo Efficacy Therapeutic Potential Therapeutic Potential In Vivo Efficacy->Therapeutic Potential

Caption: The relationship between key performance metrics for a TNIK inhibitor.

Conclusion

This compound demonstrates high potency against TNIK in biochemical assays, positioning it as a strong candidate for further investigation. However, a comprehensive understanding of its performance relative to other inhibitors like NCB-0846 and the clinically evaluated mebendazole and INS018_055 requires direct comparative studies. Future research should focus on generating a complete selectivity profile for this compound and evaluating its efficacy in relevant in vivo cancer models. This will be critical in determining its potential as a therapeutic agent for Wnt-driven malignancies. This guide serves as a foundational resource for researchers to make informed decisions in the ongoing development of novel TNIK-targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tnik-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Tnik-IN-7, a potent and selective Traf2 and Nck interacting kinase (TNIK) inhibitor.[1] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As this compound is an active pharmacological agent, it should be handled as a hazardous substance, and its waste must be disposed of through an approved hazardous waste management stream.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The Safety Data Sheet for a structurally similar compound, TNIK-IN-3, advises stringent safety measures.[2]

PPE Category Specific Recommendations Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious laboratory coat or gownProvides a barrier against spills and contamination.[3]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorAvoids inhalation of dust or aerosols.[2]

Handling Precautions:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

II. Waste Segregation and Containment

Proper segregation of waste is the first step in a compliant disposal process. This compound waste should never be disposed of in general laboratory trash or down the drain.

Waste Type Containment Procedure
Solid Waste - Contaminated Materials: Gloves, bench paper, pipette tips, etc. should be collected in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
- Unused or Expired Compound: The original container with the unused compound should be sealed and placed in a designated hazardous waste container.
Liquid Waste - Solutions: Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as hazardous waste and include the full chemical name and concentration.
- Aqueous vs. Solvent-Based: Segregate aqueous waste from solvent-based waste into separate, appropriately labeled containers.
Sharps Waste - Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

Tnik_IN_7_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Key Precautions start This compound Waste Generated solid_waste Solid Waste (Gloves, Tubes, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, etc.) start->sharps_waste contain_solid Seal in Labeled Hazardous Waste Bag/Container solid_waste->contain_solid contain_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled, Puncture-Proof Sharps Container sharps_waste->contain_sharps storage Store in Designated Hazardous Waste Accumulation Area contain_solid->storage contain_liquid->storage contain_sharps->storage disposal Dispose via Approved Hazardous Waste Disposal Vendor storage->disposal no_drain Do NOT dispose down the drain no_trash Do NOT dispose in regular trash avoid_release Avoid release to the environment

This compound Disposal Workflow

IV. Decontamination Procedures

In the event of a spill, or for routine cleaning of work surfaces, the following procedures should be followed:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as detailed in the table above.

  • Contain the spill using absorbent pads or other suitable materials.

  • Clean the area with a suitable laboratory detergent and water.

  • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a sealed container labeled for hazardous chemical waste.

  • Dispose of the cleanup waste through the approved hazardous waste stream.

V. Environmental and Regulatory Considerations

The Safety Data Sheet for TNIK-IN-3, a related compound, indicates that it is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is a regulatory requirement to prevent the release of this compound into the environment. All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. The final step is to "Dispose of contents/ container to an approved waste disposal plant."[2]

References

Essential Safety and Handling Protocols for Tnik-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Tnik-IN-7, a potent and selective Traf2 and Nck interacting kinase (TNIK) inhibitor, stringent adherence to safety protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures:

Key safety precautions include:

  • Washing skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid release to the environment and collect any spillage.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on the safety data for Tnik-IN-3.[2]

Protection Type Required Equipment Specifications
Eye Protection Safety gogglesMust be equipped with side-shields.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile).
Skin and Body Impervious clothingLaboratory coat or other protective clothing.
Respiratory Suitable respiratorUse in a well-ventilated area. A respirator may be required for handling powders or creating aerosols.

Experimental Workflow and Handling Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Storage:

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[2]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2][3]

  • Keep away from direct sunlight and sources of ignition.[2]

Handling:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use only in areas with appropriate exhaust ventilation.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Compound Receive this compound Store_Compound Store at appropriate temperature (-20°C or -80°C) Receive_Compound->Store_Compound Immediate Action Review_SDS Review Safety Data Sheet Store_Compound->Review_SDS Before Use Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Compound Weigh Compound in Vented Enclosure Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Waste per Institutional Guidelines Decontaminate_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.